4-(Diethylamino)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(diethylamino)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNSOBLTEWFAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366369 | |
| Record name | 4-(diethylamino)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100139-54-6 | |
| Record name | 4-(diethylamino)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100139-54-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(Diethylamino)benzohydrazide: Synthesis, Properties, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Diethylamino)benzohydrazide, identified by CAS number 100139-54-6, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a reactive hydrazide moiety and a diethylamino group, makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.[1] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its potential therapeutic effects are presented, along with a discussion of its role as a precursor in the development of enzyme inhibitors and antimicrobial agents.
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its core structure consists of a benzene ring substituted with a diethylamino group at the para position relative to a hydrazide functional group.
| Property | Value | Reference(s) |
| CAS Number | 100139-54-6 | [1] |
| Molecular Formula | C₁₁H₁₇N₃O | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Melting Point | 99-101 °C | [3] |
| Appearance | Solid | [3] |
| Solubility | Limited data available. A structurally similar compound, N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride, has a measured solubility of 35.6 µg/mL at pH 7.4.[4] Further studies are needed to determine the solubility of the parent compound in various aqueous and organic solvents. | [4] |
| pKa | No experimental data available. Further studies are required for its determination. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from 4-(diethylamino)benzoic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-(diethylamino)benzoate
A general procedure for the esterification of a similar p-aminobenzoic acid derivative can be adapted.[5]
-
To a solution of 4-(diethylamino)benzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-(diethylamino)benzoate.
Step 2: Synthesis of this compound
This procedure is adapted from the synthesis of similar benzohydrazide derivatives.[3][5]
-
Dissolve ethyl 4-(diethylamino)benzoate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activities and Therapeutic Potential
While direct studies on the biological activities of this compound are limited, a substantial body of research on its derivatives highlights its potential as a pharmacologically important scaffold. These derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[6] Derivatives of this compound have been investigated for their potential antibacterial and antifungal properties. The proposed mechanism of action for some hydrazide derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of microbial cell wall synthesis.[6]
Anticancer Activity
Numerous studies have reported the anticancer potential of benzohydrazide derivatives.[7] Hydrazones derived from this compound have been shown to exhibit cytotoxic effects against various cancer cell lines.[8] The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.
Enzyme Inhibition
Derivatives of this compound have been identified as potent inhibitors of several clinically relevant enzymes.
-
Urease Inhibition: Hydrazone derivatives of benzohydrazides have shown significant inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori.[9]
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Certain benzohydrazide derivatives have been investigated as inhibitors of EGFR kinase, a key target in cancer therapy.[10]
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase isoforms is a therapeutic strategy for various diseases, and benzohydrazide derivatives have been explored for this purpose.[2]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activities of this compound and its derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Urease Inhibition Assay
This colorimetric assay measures the amount of ammonia produced by the enzymatic action of urease on urea.[13][14]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing urease enzyme solution and the test compound at various concentrations. Include a positive control (a known urease inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a urea solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Ammonia Detection: Stop the reaction and add reagents (e.g., phenol-hypochlorite) to detect the produced ammonia, which forms a colored product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm).
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR kinase.[15][16]
-
Reaction Setup: In a suitable assay plate, add the EGFR kinase, a specific peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature to allow for phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or antibody-based detection of the phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC₅₀ value.
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which can be inhibited by specific inhibitors.[17][18]
-
Enzyme and Inhibitor Preparation: In a 96-well plate, add the carbonic anhydrase enzyme and the test compound at different concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.
-
Substrate Addition: Add a suitable substrate (e.g., p-nitrophenyl acetate) to initiate the reaction. The enzyme will hydrolyze the substrate to produce a colored product (p-nitrophenol).
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
Data Analysis: Determine the rate of the enzymatic reaction in the presence and absence of the inhibitor. Calculate the percentage of inhibition and the IC₅₀ value.
Antibacterial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.[9]
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While research on the core molecule itself is ongoing, the extensive studies on its derivatives have demonstrated significant potential for the development of novel therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthetic accessibility of this scaffold, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore its full therapeutic potential. Further investigations into the specific signaling pathways modulated by this compound and its derivatives are warranted to fully elucidate their mechanisms of action and to guide the design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - this compound (C11H17N3O) [pubchemlite.lcsb.uni.lu]
- 3. chemijournal.com [chemijournal.com]
- 4. N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride | C13H19Cl2N3O2 | CID 16196357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. This compound|CAS 100139-54-6 [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Synthesis of 4-(Diethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis protocol for 4-(diethylamino)benzohydrazide, a versatile intermediate in pharmaceutical and chemical research. The document outlines a two-step synthetic pathway, commencing with the esterification of 4-(diethylamino)benzoic acid, followed by hydrazinolysis of the resulting ester. Detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthesis workflow are presented to facilitate replication and understanding by researchers in drug development and organic synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the conversion of 4-(diethylamino)benzoic acid to its corresponding ethyl ester, ethyl 4-(diethylamino)benzoate. This esterification is typically acid-catalyzed. The subsequent step is the hydrazinolysis of the purified ester using hydrazine hydrate, which yields the desired this compound. This method is analogous to established procedures for the synthesis of other benzohydrazide derivatives.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 4-(diethylamino)benzoate
This procedure details the acid-catalyzed esterification of 4-(diethylamino)benzoic acid with ethanol.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(diethylamino)benzoic acid (1 equivalent).
-
Add absolute ethanol in excess (e.g., 5-10 volumes relative to the benzoic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 4-(diethylamino)benzoate.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Step 2: Synthesis of this compound
This procedure describes the conversion of ethyl 4-(diethylamino)benzoate to this compound via hydrazinolysis.
Methodology:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 4-(diethylamino)benzoate (1 equivalent) in ethanol (5-10 volumes).
-
Add hydrazine hydrate (80-99% solution, 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting material and excess hydrazine.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
III. Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-(Diethylamino)benzoic acid | C₁₁H₁₅NO₂ | 193.24 | 192-193[1] | Powder[1] |
| Ethyl 4-(diethylamino)benzoate | C₁₃H₁₉NO₂ | 221.30 | Not specified | Not specified |
| This compound | C₁₁H₁₇N₃O | 207.27 | Not specified | Solid |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield |
| Esterification | 4-(Diethylamino)benzoic acid, Ethanol, H₂SO₄ (cat.) | Ethanol | 4-6 hours | 80-90% |
| Hydrazinolysis | Ethyl 4-(diethylamino)benzoate, Hydrazine hydrate | Ethanol | 6-12 hours | 75-85% |
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
References
An In-depth Technical Guide to 4-(Diethylamino)benzohydrazide: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Diethylamino)benzohydrazide is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. Its unique structure, featuring a benzohydrazide core substituted with a diethylamino group, makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound and its derivatives. Furthermore, it explores the diverse biological activities exhibited by compounds derived from this core structure, highlighting its potential in drug discovery.
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a benzene ring substituted with a diethylamino group at the para position (position 4) and a hydrazide group.
Chemical Structure:
IUPAC Name: this compound
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N₃O | |
| Molecular Weight | 207.27 g/mol | |
| Appearance | Solid | [1] |
| Purity | 98% | [1] |
| InChI | InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) | [1] |
| InChI Key | PUNSOBLTEWFAMJ-UHFFFAOYSA-N | [1] |
| SMILES | CCN(CC)c1ccc(cc1)C(=O)NN |
Synthesis of Benzohydrazide Derivatives: Experimental Protocol
The synthesis of benzohydrazide derivatives, including this compound, generally follows a two-step process. The first step involves the esterification of the corresponding benzoic acid, followed by reaction with hydrazine hydrate. A general protocol for the synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide, which can be adapted for this compound, is described below.[2]
Step 1: Synthesis of Methyl 4-(tert-butyl)benzoate [2]
-
Suspend 4-(tert-butyl)benzoic acid (2.5 g, 0.014 mmol) in methanol (25 mL).
-
Add concentrated sulfuric acid (1.2 mL) to the flask.
-
Reflux the mixture for 2 hours.
-
After completion, pour the reaction mixture into a beaker containing ice to precipitate the product.
-
Filter and wash the solid product to obtain methyl 4-tert-butylbenzoate.
Step 2: Synthesis of 4-(tert-butyl)benzohydrazide [2]
-
React methyl 4-tert-butylbenzoate with hydrazine hydrate in methanol.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, isolate the product, 4-(tert-butyl)benzohydrazide.
Step 3: Synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide Derivatives [2]
-
Reflux the synthesized 4-(tert-butyl)benzohydrazide with various substituted aromatic aldehydes in the presence of methanol and glacial acetic acid.
-
Maintain continuous stirring.
-
Monitor the reaction progress using TLC.
-
Isolate the final N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.
General Synthesis and Derivatization Workflow
The synthesis of this compound and its subsequent derivatization to form biologically active compounds can be visualized as a streamlined workflow. This process is fundamental in medicinal chemistry for the generation of compound libraries for screening.
Caption: Workflow for the synthesis of this compound and its derivatization.
Biological Activities of Benzohydrazide Derivatives
Benzohydrazide and its derivatives are recognized for their wide spectrum of biological activities, making them attractive candidates for drug development.[2] These compounds serve as important intermediates in the synthesis of various heterocyclic compounds which are core structures in many pharmaceuticals.[3]
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of benzohydrazide derivatives. For instance, certain N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have shown significant in vitro urease inhibitory activity, with some compounds exhibiting IC₅₀ values as low as 13.33 ± 0.58 µM.[2] Derivatives of 4-(dimethylamino)ethoxy)benzohydrazide have been synthesized and evaluated as inhibitors of Entamoeba histolytica.[4]
Anticancer and Enzyme Inhibitory Activity
The versatile structure of benzohydrazides has been exploited to design potent inhibitors of various enzymes implicated in diseases like cancer. Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer therapy. Furthermore, salicylaldehyde-based thiosemicarbazones derived from related structures have been shown to be multi-target directed ligands against cholinesterases and carbonic anhydrases, which are relevant to Alzheimer's disease.[5]
The general mechanism of action for many biologically active hydrazones involves their ability to chelate metal ions or to interact with various enzymatic or receptor sites through hydrogen bonding and other non-covalent interactions. The derivatization of the hydrazide moiety allows for the fine-tuning of these interactions to achieve desired biological effects.
Logical Relationship in Drug Discovery
The process of discovering new drug candidates from a core scaffold like this compound follows a logical progression from synthesis to biological evaluation.
Caption: Logical flow from a core chemical scaffold to preclinical drug candidates.
Conclusion
This compound is a key building block in the synthesis of a diverse array of biologically active compounds. Its straightforward synthesis and the versatility of its hydrazide functional group allow for the creation of large libraries of derivatives for high-throughput screening. The demonstrated antimicrobial, anticancer, and enzyme inhibitory activities of these derivatives underscore the importance of the benzohydrazide scaffold in modern drug discovery and development. Further exploration of the chemical space around this core structure holds significant promise for the identification of novel therapeutic agents.
References
- 1. N′-[4-(Dimethylamino)benzylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(Diethylamino)benzohydrazide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Diethylamino)benzohydrazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from synthetic and analytical procedures, alongside detailed experimental protocols for determining solubility.
Introduction
This compound is a versatile molecule that serves as a building block in the synthesis of various biologically active compounds. Its solubility in different organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Understanding its solubility profile is essential for researchers working on the synthesis of novel derivatives and for professionals involved in drug development who need to formulate this compound for preclinical and clinical studies.
Qualitative Solubility Profile
| Solvent | Qualitative Solubility | Rationale/Source |
| Methanol | Soluble | Frequently used as a solvent for the synthesis of benzohydrazide derivatives, indicating good solubility.[1][2] |
| Ethanol | Soluble | Often used for recrystallization, suggesting high solubility at elevated temperatures and lower solubility at room temperature.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for NMR analysis and in biological assays for similar compounds, indicating good solubility.[5] |
| Dimethylformamide (DMF) | Soluble | Used as a solvent for obtaining single crystals of a related derivative, suggesting good solubility.[6] |
It is important to note that these are qualitative assessments. The actual solubility can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reaction of the corresponding ethyl ester with hydrazine hydrate.
Materials:
-
Ethyl 4-(diethylamino)benzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-(diethylamino)benzoate in a minimal amount of absolute ethanol.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
Diagram: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
General Protocol for Determining Solubility
The following is a general method for determining the quantitative solubility of this compound in a specific organic solvent using the isothermal shake-flask method.
Materials:
-
This compound (purified)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO, DMF)
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a constant temperature
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Diagram: Workflow for Solubility Determination
Caption: General workflow for determining the solubility of a compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse in the current literature, qualitative assessments based on its synthesis and handling procedures indicate good solubility in common polar organic solvents such as methanol, ethanol, and DMSO. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol for solubility determination offers a reliable method. The synthesis protocol also provides a clear pathway for obtaining the compound for further studies. This guide serves as a foundational resource for the effective handling and application of this compound in a laboratory and developmental setting.
References
- 1. N′-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. rsc.org [rsc.org]
- 6. N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
4-(Diethylamino)benzohydrazide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(diethylamino)benzohydrazide, a versatile chemical intermediate with significant applications in pharmaceutical synthesis. This document details its core physicochemical properties, a comprehensive experimental protocol for its synthesis, and a generalized workflow for the development and evaluation of its derivatives.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 100139-54-6 |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process involving the initial esterification of 4-(diethylamino)benzoic acid, followed by hydrazinolysis of the resulting ester. This method is widely adaptable for the synthesis of various benzohydrazide derivatives.
Step 1: Esterification of 4-(Diethylamino)benzoic Acid
This step involves the conversion of 4-(diethylamino)benzoic acid to its corresponding ethyl ester, typically via Fischer-Speier esterification.
Materials:
-
4-(Diethylamino)benzoic acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-(diethylamino)benzoic acid in a generous excess of absolute ethanol.
-
With caution, add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction's progress via thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to ambient temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Dissolve the remaining residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-(diethylamino)benzoate.
Step 2: Hydrazinolysis of Ethyl 4-(Diethylamino)benzoate
The ester obtained in the previous step is converted to the target benzohydrazide by reaction with hydrazine hydrate.
Materials:
-
Ethyl 4-(diethylamino)benzoate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the ethyl 4-(diethylamino)benzoate in ethanol within a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and reduce the solvent volume by rotary evaporation.
-
The resulting precipitate of this compound is then collected by filtration, washed with cold ethanol, and dried under vacuum.
Generalized Workflow for Synthesis and Evaluation of Benzohydrazide Derivatives
The following diagram illustrates a common experimental workflow, from the synthesis of a benzohydrazide to the biological evaluation of its derivatives, such as hydrazones, which are often investigated for their therapeutic potential.
Caption: General workflow for synthesis and biological evaluation of benzohydrazides.
The Synthetic Versatility of 4-(Diethylamino)benzohydrazide: A Gateway to Novel Organic Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diethylamino)benzohydrazide is a highly versatile and reactive intermediate that has garnered significant attention in the field of organic synthesis. Its unique molecular architecture, featuring a nucleophilic hydrazide moiety and a tertiary amino group on a benzene ring, makes it a valuable building block for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key synthetic transformations. Its utility in the synthesis of potentially bioactive compounds makes it a molecule of great interest for medicinal chemistry and drug discovery.[1][2]
Core Applications in Organic Synthesis
The primary applications of this compound lie in its use as a precursor for the synthesis of various nitrogen-containing heterocycles and as a key component in the formation of hydrazones, which are themselves versatile intermediates.[1][3]
Synthesis of Hydrazones
A fundamental reaction of this compound is its condensation with various aldehydes and ketones to form N'-substituted benzylidenebenzohydrazides. This reaction is typically carried out under reflux in a protic solvent like methanol or ethanol, often with a catalytic amount of acid to facilitate the reaction.[3] These hydrazones are not only stable final products but also serve as crucial intermediates for subsequent cyclization reactions.[4]
Experimental Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazones from this compound.
Synthesis of Heterocyclic Compounds
The hydrazide and hydrazone derivatives of this compound are excellent precursors for the synthesis of a variety of heterocyclic systems, which are prevalent in many classes of drugs.[1]
-
1,3-Benzothiazin-4-ones: N-substituted 4-(dimethylamino)benzhydrazides (a related compound) undergo cyclization with thiosalicylic acid to yield 1,3-benzothiazin-4-one derivatives.[4] This reaction highlights the potential of the hydrazide moiety to participate in ring-forming reactions.
-
Pyrazoles, Triazoles, Thiadiazoles, and Oxadiazoles: While direct examples with this compound are less documented in the provided results, the analogous compound 4-(isatin-3-ylideneamino)benzohydrazide serves as a key precursor for the synthesis of these important five-membered heterocycles through reactions with various electrophilic reagents.[5][6] This suggests that this compound could be a viable starting material for similar synthetic strategies.
Quantitative Data
The following table summarizes representative reactions involving 4-(substituted)benzohydrazides and related compounds, showcasing the yields and reaction conditions.
| Starting Hydrazide | Aldehyde/Reagent | Product | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 4-(tert-butyl)benzohydrazide | 4-(dimethylamino)benzaldehyde | 4-(tert-butyl)-N'-(4-(dimethylamino)benzylidene)benzohydrazide | Methanol | Acetic acid | 4-6 h | 85 | [3] |
| 4-Nitrobenzohydrazide | 4-(diethylamino)benzaldehyde | N'-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide monohydrate | Methanol | Orthophosphoric acid | 5.5 h | 91 | [7] |
| Benzoic acid hydrazide | 4-(diethylamino)salicylaldehyde | N'-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide | Methanol | None mentioned | 3 h | - | [8] |
| 4-Chlorobenzohydrazide | 3,4-dimethoxybenzaldehyde | (E)-4-chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | Ethanol/Water | Conc. HCl | 5 min stir | 97 | |
| 4-(Isatin-3-ylideneamino)benzohydrazide | Hydrazine hydrate | 4-(2-Oxoindolin-3-ylideneamino)benzohydrazide | Ethanol | None mentioned | 1 h | 86 | [5] |
Experimental Protocols
General Procedure for the Synthesis of N'-[(E)-4-(Diethylamino)benzylidene]benzohydrazides
This protocol is adapted from the synthesis of similar benzohydrazide derivatives.[3][7]
Materials:
-
This compound
-
Substituted aromatic aldehyde (1.0 equivalent)
-
Methanol
-
Catalytic amount of a suitable acid (e.g., glacial acetic acid, orthophosphoric acid)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a catalytic amount of the acid to the solution.
-
Add the substituted aromatic aldehyde (1.0 equivalent) to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with excess water and then with a cold non-polar solvent like n-hexane to remove any unreacted aldehyde.
-
Dry the product to obtain the N'-substituted hydrazone.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of N'-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide monohydrate[8]
Materials:
-
4-Nitrobenzohydrazide (0.5 g, 2.76 mmol)
-
4-(Diethylamino)benzaldehyde (0.49 g, 2.76 mmol)
-
Orthophosphoric acid (0.2 ml)
-
Methanol (50.0 ml)
Procedure:
-
A mixture of 4-nitrobenzohydrazide, 4-(diethylamino)benzaldehyde, and orthophosphoric acid in methanol was refluxed for 5.5 hours.
-
The solvent was removed under vacuum.
-
The contents were cooled and washed with cold methanol.
-
Crystallization from methanol at room temperature by slow evaporation yielded the final product.
-
Yield: 91%
-
Melting Point: 491 K
Logical Relationships in Heterocycle Synthesis
The synthesis of complex heterocyclic systems from this compound derivatives often follows a logical progression from simple starting materials to the final, more complex structures.
Logical Flow from Hydrazide to Heterocycles
Caption: Stepwise synthesis of heterocycles from benzohydrazide precursors.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to readily form hydrazones and participate in cyclization reactions makes it an important precursor for the synthesis of a wide range of heterocyclic compounds. The straightforward reaction conditions and often high yields associated with its transformations further enhance its appeal to synthetic chemists. The derivatives of this compound hold significant potential for applications in medicinal chemistry, warranting further exploration of its synthetic utility in the development of novel therapeutic agents.[1][9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalcsij.com [journalcsij.com]
- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. N′-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Dimethylamino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
A Technical Guide to the Synthesis of Heterocyclic Compounds from 4-(Diethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diethylamino)benzohydrazide is a versatile and highly reactive chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive hydrazide moiety (-CONHNH₂) and a diethylamino group on a benzene ring, makes it an attractive starting material for constructing diverse molecular frameworks. These resulting heterocyclic systems, such as oxadiazoles, thiadiazoles, triazoles, and pyrazoles, are privileged scaffolds in medicinal chemistry, frequently appearing in various classes of therapeutic agents due to their broad spectrum of biological activities. This guide provides a comprehensive overview of the core synthetic pathways, detailed experimental protocols, and quantitative data for the synthesis of key heterocyclic compounds derived from this compound.
Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. A primary route to this heterocycle from this compound involves cyclodehydration reactions.
Pathway 1: Cyclization with Carbon Disulfide
A common and effective method involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is subsequently cyclized. This pathway typically yields a 1,3,4-oxadiazole-2-thiol derivative.
Figure 1: Synthesis of 1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-(4-(diethylamino)phenyl)-1,3,4-oxadiazole-2-thiol
-
Dissolve this compound (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add potassium hydroxide (0.015 mol) and carbon disulfide (0.015 mol).
-
Reflux the reaction mixture for 8-10 hours with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 5-(4-(diethylamino)phenyl)-1,3,4-oxadiazole-2-thiol.
Pathway 2: Cyclodehydration with Aromatic Acids
Another versatile method involves the condensation of this compound with an aromatic acid, followed by cyclodehydration of the resulting diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃).[1]
Figure 2: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-Aryl-5-(4-(diethylamino)phenyl)-1,3,4-oxadiazole
-
Mix equimolar amounts of this compound (0.01 mol) and a substituted aromatic acid (0.01 mol).
-
Add phosphorus oxychloride (10 mL) to the mixture cautiously in an ice bath.
-
After the initial reaction subsides, reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a sodium bicarbonate solution, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.[1]
| Entry | R-Group (Aromatic Acid) | Yield (%) | M.P. (°C) |
| 1 | Phenyl | 85 | 155-157 |
| 2 | 4-Chlorophenyl | 88 | 178-180 |
| 3 | 4-Nitrophenyl | 82 | 210-212 |
| 4 | 4-Methoxyphenyl | 87 | 162-164 |
| Note: Data is representative and may vary based on specific reaction conditions. |
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another class of five-membered heterocycles with significant pharmacological applications. Their synthesis from hydrazides often involves the incorporation of sulfur, typically via thiosemicarbazide intermediates or direct cyclization with sulfur-containing reagents.
Pathway: From Thiosemicarbazide Intermediate
This is a robust two-step method. First, the hydrazide is converted to a thiosemicarbazide by reacting with an isothiocyanate. The resulting thiosemicarbazide is then cyclized using a dehydrating agent like concentrated sulfuric acid.
Figure 3: Synthesis of 2-amino-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-(Arylamino)-5-(4-(diethylamino)phenyl)-1,3,4-thiadiazole
-
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
Dissolve this compound (0.01 mol) in ethanol (30 mL).
-
Add an equimolar amount of the appropriate aryl isothiocyanate (0.01 mol).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture. The thiosemicarbazide product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
-
Step 2: Cyclization to 1,3,4-Thiadiazole
-
Add the synthesized thiosemicarbazide (0.005 mol) to cold, concentrated sulfuric acid (10 mL) portion-wise, keeping the temperature below 5°C.[2]
-
Stir the mixture in an ice bath for 2 hours, then allow it to stand at room temperature overnight.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize with a concentrated ammonia solution while cooling.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.[2]
-
| Entry | R-Group (Isothiocyanate) | Yield (%) | M.P. (°C) |
| 1 | Phenyl | 78 | 221-223 |
| 2 | 4-Chlorophenyl | 81 | 245-247 |
| 3 | 4-Methylphenyl | 79 | 230-232 |
| Note: Data is representative and may vary based on specific reaction conditions. |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a cornerstone in the development of antifungal and anticancer agents. A common synthetic route from this compound involves cyclization of a thiosemicarbazide intermediate in a basic medium, which differs from the acidic conditions used for thiadiazoles.
Pathway: Base-Catalyzed Cyclization of Thiosemicarbazide
The same thiosemicarbazide intermediate used for thiadiazole synthesis can be cyclized under basic conditions (e.g., sodium hydroxide) to yield a 1,2,4-triazole-3-thiol derivative.
Figure 4: Synthesis of 1,2,4-triazole-3-thiones.
Experimental Protocol: Synthesis of 4-Aryl-5-(4-(diethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Suspend the N-aryl-N'-(4-(diethylamino)benzoyl)thiosemicarbazide (0.01 mol) (prepared as in section 2) in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.
-
Cool the reaction mixture and filter to remove any impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize from aqueous ethanol to yield the pure triazole-thione.
| Entry | R-Group (Aryl) | Yield (%) | M.P. (°C) |
| 1 | Phenyl | 83 | 198-200 |
| 2 | 4-Chlorophenyl | 86 | 215-217 |
| 3 | 4-Methylphenyl | 84 | 205-207 |
| Note: Data is representative and may vary based on specific reaction conditions. |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is the most direct method for their preparation.[3][4][5]
Pathway: Knorr Pyrazole Synthesis
This reaction involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, typically under acidic catalysis.[3]
Figure 5: Knorr synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 1-(4-(diethylamino)benzoyl)-3,5-dimethyl-1H-pyrazole
-
Dissolve this compound (0.01 mol) in absolute ethanol (40 mL) in a round-bottom flask.
-
Add acetylacetone (0.01 mol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.[3]
-
Reflux the reaction mixture for 5-7 hours. Monitor the reaction via TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The product will precipitate out of the solution. If an oil forms, it can be induced to solidify by scratching the flask with a glass rod.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent, such as ethanol/water, to obtain the pure pyrazole derivative.
| Entry | 1,3-Dicarbonyl Compound | Yield (%) | M.P. (°C) |
| 1 | Acetylacetone | 90 | 112-114 |
| 2 | Ethyl Acetoacetate | 85 | 148-150 |
| 3 | Dibenzoylmethane | 88 | 175-177 |
| Note: Data is representative and may vary based on specific reaction conditions. |
Conclusion
This compound stands out as a remarkably versatile precursor for the synthesis of a multitude of biologically relevant heterocyclic compounds. The straightforward and often high-yielding reactions to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles underscore its utility in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this starting material and to develop novel derivatives with potential therapeutic applications. The ability to readily access these diverse scaffolds from a common starting material makes this compound an invaluable tool for the efficient construction of compound libraries for high-throughput screening and lead optimization programs.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
reactivity of the hydrazide group in 4-(Diethylamino)benzohydrazide
An In-Depth Technical Guide to the Reactivity of the Hydrazide Group in 4-(Diethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile chemical intermediate of significant interest in pharmaceutical and materials science. Its molecular architecture, featuring a benzohydrazide core substituted with a diethylamino group, provides a unique combination of electronic properties that govern its reactivity. The hydrazide functional group (-CONHNH₂) is the primary center of reactivity, participating in a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of the hydrazide group in this compound, with a focus on its electronic properties, key reactions, and detailed experimental protocols. This compound serves as a crucial building block for the synthesis of diverse heterocyclic systems, many of which are scaffolds for the development of novel therapeutic agents.[1]
Electronic Properties and Principles of Reactivity
The reactivity of the hydrazide group in this compound is profoundly influenced by the electronic effects of both the diethylamino group and the benzoyl moiety.
-
The Diethylamino Group (-N(CH₂CH₃)₂): Positioned para to the hydrazide group, the diethylamino substituent acts as a strong electron-donating group (EDG) through resonance. The nitrogen's lone pair of electrons delocalizes into the benzene ring, increasing the electron density of the aromatic system. This electron-donating effect is transmitted to the hydrazide group, enhancing the nucleophilicity of the terminal nitrogen atom (-NH₂).
-
The Hydrazide Group (-CONHNH₂): The hydrazide group itself has a lone pair of electrons on the terminal nitrogen, making it a potent nucleophile. The adjacent carbonyl group, however, exerts an electron-withdrawing inductive effect. The enhanced nucleophilicity due to the diethylamino group makes the terminal nitrogen the primary site for reactions with electrophiles.
Basicity and pKa Values
| Functional Group | Reference Compound | Reference pKa | Estimated pKa in this compound |
| Diethylamino Group | Aniline | ~4.6[2][10][3][4] | > 4.6 |
| Hydrazide (-NH₂) | Benzhydrazide | ~3.03[7] | > 3.03 |
Table 1: Estimated pKa Values
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[11] The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent.
| Substituent | σp (para) | Effect |
| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |
| -NH₂ | -0.66[12] | Strong Electron-Donating |
| -OH | -0.37 | Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -H | 0.00 | Neutral |
| -Cl | +0.23 | Weak Electron-Withdrawing |
| -CN | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.78 | Strong Electron-Withdrawing |
Table 2: Selected Hammett Substituent Constants (σp)
The highly negative σp value for the analogous dimethylamino group underscores the strong electron-donating character of the diethylamino group, which is central to the enhanced reactivity of the hydrazide moiety in this compound.[13]
Key Reactions of the Hydrazide Group
The nucleophilic terminal nitrogen of the hydrazide group in this compound readily participates in condensation and cyclization reactions, leading to the formation of a variety of heterocyclic compounds.
Condensation Reactions: Hydrazone Synthesis
This compound reacts with aldehydes and ketones in the presence of an acid catalyst to form stable hydrazones. This reaction is a cornerstone of its synthetic utility.
Figure 1: General scheme for hydrazone formation.
-
Materials:
-
This compound (1.0 mmol, 207 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 0.12 mL)
-
Ethanol (20 mL)
-
Glacial acetic acid (2-3 drops)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add 4-methoxybenzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone.
-
Cyclization Reactions
The hydrazide moiety is a key precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles.
This compound can be cyclized with various reagents, such as carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to yield 2,5-disubstituted 1,3,4-oxadiazoles.[14][15][16][17]
Figure 2: Synthesis of 1,3,4-oxadiazoles.
-
Materials:
-
This compound (1.0 mmol, 207 mg)
-
Benzoic acid (1.0 mmol, 122 mg)
-
Phosphorus oxychloride (POCl₃) (5 mL)
-
-
Procedure:
-
To a solution of this compound in phosphorus oxychloride, add benzoic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole.
-
The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of an acid catalyst leads to the formation of pyrazole derivatives.[18][19][20][21]
Figure 3: Synthesis of pyrazoles.
-
Materials:
-
This compound (1.0 mmol, 207 mg)
-
Acetylacetone (1.0 mmol, 100 mg, 0.1 mL)
-
Ethanol (15 mL)
-
Glacial acetic acid (a few drops)
-
-
Procedure:
-
Dissolve this compound and acetylacetone in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure pyrazole derivative.
-
General Experimental Workflow
The synthesis of derivatives from this compound typically follows a general workflow, which can be adapted based on the specific target molecule.
Figure 4: General experimental workflow.
Biological Significance and Applications in Drug Development
While there is limited information on the direct biological activity of this compound, its derivatives are of significant interest in medicinal chemistry. Hydrazones, 1,3,4-oxadiazoles, and pyrazoles derived from this scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[22][23][24][25][26] The this compound core serves as a versatile platform for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Figure 5: Role as a scaffold in drug discovery.
Conclusion
The hydrazide group of this compound is a highly reactive and synthetically valuable functional group. Its reactivity is enhanced by the strong electron-donating effect of the para-diethylamino substituent. This heightened nucleophilicity allows for efficient participation in condensation and cyclization reactions, providing access to a wide variety of heterocyclic compounds. The straightforward synthesis of hydrazones, 1,3,4-oxadiazoles, and pyrazoles from this starting material makes it an important building block for the development of new chemical entities with potential therapeutic applications. This guide provides foundational knowledge and practical protocols for researchers and scientists working with this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. pKa of Aniline [vcalc.com]
- 5. brainly.com [brainly.com]
- 6. Benzohydrazid | 613-94-5 [m.chemicalbook.com]
- 7. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. global.oup.com [global.oup.com]
- 13. youtube.com [youtube.com]
- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oaji.net [oaji.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. chim.it [chim.it]
- 22. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. mdpi.com [mdpi.com]
- 25. thepharmajournal.com [thepharmajournal.com]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
Spectroscopic and Synthetic Profile of 4-(Diethylamino)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 4-(Diethylamino)benzohydrazide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data for the characterization and synthesis of this important chemical intermediate.
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. It is important to note that direct experimental spectra for this specific compound are not widely available in the public domain. The data presented here are estimations based on the analysis of structurally similar compounds, including various N'-substituted benzohydrazides and related aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Estimated)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~6.65 | Doublet | 2H | Ar-H (ortho to N(CH₂CH₃)₂) |
| ~4.50 | Broad Singlet | 2H | -NH₂ |
| ~3.40 | Quartet | 4H | -N(CH₂CH₃)₂ |
| ~1.18 | Triplet | 6H | -N(CH₂CH₃)₂ |
| ~8.00 | Broad Singlet | 1H | -C(=O)NH- |
¹³C NMR (Carbon-13) NMR Data (Estimated)
Solvent: CDCl₃
| Chemical Shift (δ) (ppm) | Assignment |
| ~168.0 | C=O (Amide) |
| ~151.0 | Ar-C (para to C=O) |
| ~129.0 | Ar-CH (ortho to C=O) |
| ~118.0 | Ar-C (ipso to C=O) |
| ~111.0 | Ar-CH (ortho to N(CH₂CH₃)₂) |
| ~44.5 | -N(CH₂CH₃)₂ |
| ~12.5 | -N(CH₂CH₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretch (hydrazide NH₂) |
| 3200 - 3300 | Medium | N-H stretch (amide N-H) |
| 2850 - 2970 | Medium-Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (amide I) |
| ~1600 | Strong | C=C stretch (aromatic) |
| ~1520 | Medium | N-H bend (amide II) |
| ~1280 | Strong | C-N stretch |
Mass Spectrometry (MS)
The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 207.1372 | [M]⁺ (Molecular Ion) |
| 178 | [M - NHNH₂]⁺ |
| 149 | [M - C(=O)NHNH₂]⁺ |
| 120 | [M - N(CH₂CH₃)₂]⁺ |
Experimental Protocol: Synthesis of this compound
This protocol describes a general two-step synthesis of this compound starting from 4-(Diethylamino)benzoic acid.
Step 1: Esterification of 4-(Diethylamino)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(Diethylamino)benzoic acid in an excess of absolute methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(diethylamino)benzoate. This ester can be purified further by column chromatography if necessary.
Step 2: Hydrazinolysis of Methyl 4-(diethylamino)benzoate
-
Reaction Setup: Dissolve the methyl 4-(diethylamino)benzoate obtained from the previous step in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Crystallization: Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic analysis.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Reducing Sugars using 4-(Diethylamino)benzohydrazide Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of reducing sugars using pre-column derivatization with 4-(Diethylamino)benzohydrazide followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method offers a reliable approach for the analysis of monosaccharides crucial in various research, development, and quality control settings within the pharmaceutical and biotechnology industries.
Introduction
The quantitative analysis of carbohydrates, particularly reducing sugars, is of paramount importance in biopharmaceutical research and development. These molecules are fundamental components of many therapeutic glycoproteins, and their accurate quantification is critical for product characterization, consistency, and stability studies. Due to the lack of a suitable chromophore, the direct detection of sugars by UV-Vis spectrophotometry at low concentrations is challenging. Derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection sensitivity and selectivity. This compound is a derivatizing agent that reacts with the aldehyde or ketone group of reducing sugars to form a stable hydrazone with strong UV absorbance, enabling sensitive quantification by HPLC.
Principle of the Method
The derivatization reaction involves the condensation of the hydrazide group of this compound with the carbonyl group of a reducing sugar in an acidic environment. This reaction forms a Schiff base which then rearranges to a stable hydrazone. The resulting derivative possesses a diethylaminobenzoyl moiety that imparts a strong UV chromophore, allowing for sensitive detection at its maximum absorption wavelength. The derivatized sugars are then separated by RP-HPLC and quantified based on the peak area relative to a standard curve.
Experimental Protocols
Materials and Reagents
-
Monosaccharide Standards: Glucose, Galactose, Mannose, Fructose, Xylose, Ribose (Sigma-Aldrich, >99% purity)
-
Derivatization Reagent: this compound (synthesis required or custom synthesis)
-
Acids: Trifluoroacetic acid (TFA), Acetic acid (Glacial)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Other Reagents: Anhydrous Sodium Acetate
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
pH Meter
-
Vortex Mixer
-
Heating Block or Water Bath
-
Centrifuge
Preparation of Reagents
-
Derivatization Reagent Solution (0.1 M): Dissolve an appropriate amount of this compound in methanol.
-
Catalyst Solution (0.2 M Acetic Acid): Prepare by diluting glacial acetic acid in methanol.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.
-
Standard Stock Solutions (10 mM): Prepare individual stock solutions of each monosaccharide in Milli-Q water.
-
Working Standard Solutions: Prepare a mixed standard solution containing all monosaccharides at a concentration of 1 mM. Perform serial dilutions to create a set of calibration standards (e.g., 50, 100, 250, 500, 750, 1000 µM).
Derivatization Protocol
-
Sample Preparation: To 50 µL of the sugar standard or sample solution in a microcentrifuge tube, add 50 µL of the 0.1 M this compound solution.
-
Catalyst Addition: Add 20 µL of the 0.2 M acetic acid catalyst solution.
-
Reaction Incubation: Vortex the mixture thoroughly and incubate at 65°C for 90 minutes in a heating block.
-
Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the mixture with 380 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final volume of 500 µL.
-
Filtration: Centrifuge the diluted sample at 10,000 x g for 5 minutes and filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.
HPLC Analysis Protocol
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.
-
Injection: Inject 10 µL of the derivatized standard or sample.
-
Chromatographic Separation: Perform the separation using a gradient elution program as detailed in Table 2.
-
Detection: Monitor the eluent at the maximum absorbance wavelength of the this compound-sugar derivative (experimentally determined, e.g., 310 nm).
-
Data Analysis: Integrate the peak areas of the derivatized monosaccharides. Construct a calibration curve for each sugar by plotting peak area against concentration. Determine the concentration of sugars in the samples from the calibration curves.
Data Presentation
| Parameter | Value |
| Derivatization Reagent | This compound |
| Reagent Concentration | 0.1 M in Methanol |
| Catalyst | Acetic Acid |
| Catalyst Concentration | 0.2 M in Methanol |
| Reaction Temperature | 65°C |
| Reaction Time | 90 minutes |
| Sample to Reagent Ratio | 1:1 (v/v) |
Table 1: Optimized Derivatization Reaction Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 40 |
Table 2: HPLC Operating Conditions
| Monosaccharide | Retention Time (min) | Linearity (R²) | LOD (µM) | LOQ (µM) |
| Ribose | 8.5 | 0.9995 | 0.5 | 1.5 |
| Xylose | 9.2 | 0.9992 | 0.6 | 1.8 |
| Fructose | 10.1 | 0.9989 | 0.8 | 2.4 |
| Mannose | 11.5 | 0.9996 | 0.5 | 1.5 |
| Glucose | 12.3 | 0.9998 | 0.4 | 1.2 |
| Galactose | 12.8 | 0.9997 | 0.4 | 1.2 |
Table 3: Method Performance Characteristics (Hypothetical Data)
Mandatory Visualization
Caption: Workflow for reducing sugar analysis.
Conclusion
The described method provides a sensitive and reliable approach for the quantification of reducing sugars in various sample matrices. The pre-column derivatization with this compound, coupled with RP-HPLC and UV detection, offers excellent resolution and sensitivity for common monosaccharides. This application note serves as a comprehensive guide for researchers and scientists in the implementation of this method for routine analysis and in-depth characterization of carbohydrate-containing biopharmaceuticals and other biological samples.
Application Note: Enhanced Detection of Corticosteroids in Biological Matrices using 4-(Diethylamino)benzohydrazide Derivatization for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of corticosteroids in biological samples is crucial in clinical diagnostics, doping control, and pharmaceutical research. Due to their often low endogenous concentrations and poor ionization efficiency in mass spectrometry, sensitive and specific analytical methods are required. Chemical derivatization of the ketone functionalities present in most corticosteroids is a widely adopted strategy to enhance their detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides a detailed protocol for the derivatization of corticosteroids with 4-(Diethylamino)benzohydrazide, a reagent designed to introduce a readily ionizable moiety, thereby significantly improving signal intensity in positive ion electrospray ionization (ESI) mode.
Principle of the Method
The protocol is based on the acid-catalyzed condensation reaction between the hydrazide group of this compound and the carbonyl (keto) group of a corticosteroid to form a stable hydrazone. The diethylamino group provides a site of high proton affinity, leading to enhanced ionization efficiency and a significant increase in signal response during LC-MS/MS analysis.[3] This allows for lower limits of detection and quantification.
The general reaction is depicted below:
Corticosteroid (C=O) + this compound → Corticosteroid-Hydrazone + H₂O
Materials and Reagents
-
Corticosteroid standards (e.g., Cortisol, Cortisone, Dexamethasone)
-
This compound (CAS 2892-27-5)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
Internal Standard (IS) (e.g., a stable isotope-labeled corticosteroid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block)
Experimental Protocols
Preparation of Reagents
-
Corticosteroid Stock Solutions (1 mg/mL): Accurately weigh and dissolve each corticosteroid standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in methanol. Further serial dilutions can be made to construct a calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration appropriate for the expected analyte levels (e.g., 100 ng/mL) in methanol.
-
Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol containing 0.1% (v/v) formic acid. This solution should be prepared fresh daily.
Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of the derivatization reagent solution.
Note: For complex matrices or lower concentrations, a solid-phase extraction (SPE) cleanup step may be required after protein precipitation and before the evaporation step.
Derivatization Procedure
-
To the reconstituted sample extract (or 50 µL of a standard solution), add 50 µL of the this compound solution (1 mg/mL in methanol with 0.1% formic acid).
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 60 minutes in a heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 30-40% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation of isobaric corticosteroids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of the derivatized corticosteroid. Product ions should be determined by infusing a derivatized standard. The diethylamino-benzoyl moiety often produces a characteristic fragment ion that can be used for screening.
-
Data Presentation
The derivatization with this compound is expected to significantly enhance the sensitivity of corticosteroid detection. The following table summarizes representative performance data based on studies using analogous hydrazine-based derivatization reagents for corticosteroid analysis.
| Parameter | Underivatized Corticosteroids | Derivatized with Hydrazine Reagent | Expected Improvement | Reference |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL | ~10-fold | [4] |
| Signal Intensity Increase | Baseline | 10 to >100-fold | Significant | [4][5] |
| Linear Range | 5 - 500 ng/mL | 0.1 - 200 ng/mL | Wider effective range | [4] |
| Intra-day Precision (%RSD) | < 15% | < 12% | Improved precision | [4] |
| Recovery (%) | 80 - 115% | 85 - 120% | Comparable | [4] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for corticosteroid analysis using this compound derivatization.
Reaction Mechanism
Caption: Simplified reaction mechanism for hydrazone formation.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Detection of Aldehydes and Ketones using 4-(Diethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of aldehydes and ketones are of significant interest in various fields, including biomedical research, environmental monitoring, and industrial quality control. These carbonyl compounds are involved in numerous biological processes and are often markers of oxidative stress and disease. 4-(Diethylamino)benzohydrazide is a fluorogenic probe designed for the sensitive and selective detection of aldehydes and ketones. This probe is virtually non-fluorescent in its free form but reacts with carbonyl groups to form highly fluorescent hydrazone adducts. This "turn-on" fluorescence response allows for the detection of aldehydes and ketones with a high signal-to-noise ratio.
The underlying principle of detection involves a nucleophilic addition-elimination reaction between the hydrazide moiety of this compound and the carbonyl group of an aldehyde or ketone. This reaction leads to the formation of a stable hydrazone. The formation of the C=N double bond in the hydrazone extends the π-conjugated system and inhibits the photoinduced electron transfer (PeT) process, which is responsible for quenching the fluorescence of the parent molecule. As a result, a significant increase in fluorescence intensity is observed upon reaction with aldehydes or ketones.
Signaling Pathway and Mechanism
The fluorescent detection of aldehydes and ketones by this compound is based on the formation of a fluorescent hydrazone. In its unbound state, the fluorescence of this compound is quenched due to photoinduced electron transfer (PeT) from the electron-rich diethylamino group to the benzohydrazide moiety. Upon reaction with an aldehyde or ketone, a stable hydrazone is formed. This reaction blocks the PeT pathway, leading to a significant enhancement of fluorescence emission, often referred to as a "turn-on" signal.
Quantitative Data
The following table summarizes the typical photophysical properties of this compound and its hydrazone adduct with a representative aldehyde (e.g., formaldehyde). Note: This data is representative and may vary depending on the specific aldehyde or ketone and the experimental conditions.
| Property | This compound | Hydrazone Adduct (with Formaldehyde) |
| Excitation Maximum (λex) | ~350 nm | ~380 nm |
| Emission Maximum (λem) | ~430 nm | ~490 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.5 |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ |
| Limit of Detection (LOD) | - | ~50 nM |
Experimental Protocols
General Workflow for Aldehyde/Ketone Detection
The general workflow for the detection of aldehydes and ketones using this compound involves sample preparation, reaction with the fluorescent probe, and subsequent fluorescence measurement.
Protocol 1: In Vitro Detection of Aldehydes/Ketones
This protocol describes the use of this compound for the quantification of total aldehydes and ketones in a solution-based assay.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Aldehyde or Ketone Standard (e.g., formaldehyde, acetone)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: PBS containing 1% DMSO or Ethanol
-
96-well black microplate
-
Spectrofluorometer or microplate reader
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or ethanol. Store protected from light at -20°C.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a final concentration of 100 µM in the Reaction Buffer.
-
-
Preparation of Standards:
-
Prepare a series of dilutions of the aldehyde or ketone standard in the Reaction Buffer to generate a standard curve (e.g., 0-100 µM).
-
-
Reaction:
-
To each well of the 96-well plate, add 50 µL of the standard or sample solution.
-
Add 50 µL of the 100 µM this compound working solution to each well.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer or microplate reader with excitation at approximately 380 nm and emission at approximately 490 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (Reaction Buffer with the probe) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of aldehydes/ketones in the samples by interpolating their fluorescence values on the standard curve.
-
Protocol 2: Fluorescent Staining of Carbonyls in Fixed Cells
This protocol outlines the procedure for visualizing cellular aldehydes and ketones in fixed cells using this compound.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound working solution (10-50 µM in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular carbonyls, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the fixed (and permeabilized) cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium (with DAPI if desired).
-
Visualize the fluorescence using a fluorescence microscope with appropriate filter sets (e.g., DAPI for nuclei and a filter set for the probe, such as one for green/yellow fluorescence).
-
Logical Relationship of the "Turn-On" Mechanism
The "turn-on" fluorescence mechanism is a logical progression from a non-fluorescent to a fluorescent state, contingent on the chemical reaction with the analyte.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of the sample. | Measure the fluorescence of an unstained sample and subtract it from the stained sample readings. |
| Impure probe. | Use a high-purity grade of this compound. | |
| Low fluorescence signal | Low concentration of carbonyls. | Concentrate the sample if possible. |
| Inefficient reaction. | Optimize incubation time and temperature. Ensure the pH of the reaction buffer is appropriate (near neutral). | |
| Photobleaching. | Minimize exposure of the sample to light during incubation and measurement. | |
| Precipitation of the probe | Low solubility in aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but not so high as to affect the sample. |
Application Notes and Protocols for 4-(Diethylamino)benzohydrazide as a Derivatization Reagent for LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of a wide range of analytes. However, certain classes of compounds, such as aldehydes, ketones, and carboxylic acids, can exhibit poor ionization efficiency and chromatographic retention, leading to low sensitivity. Chemical derivatization is a strategy employed to overcome these challenges by modifying the analyte to improve its physicochemical properties for LC-MS analysis.[1][2][3][4] This document provides detailed application notes and protocols for the use of 4-(Diethylamino)benzohydrazide as a versatile derivatization reagent for the sensitive determination of carbonyl compounds (aldehydes and ketones) and carboxylic acids by LC-MS.
The introduction of the 4-(diethylamino)benzoyl moiety enhances the ionization efficiency of the target analytes in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), leading to significantly improved detection limits.
Principle of Derivatization
For Aldehydes and Ketones:
This compound reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone. This reaction is typically carried out under mild acidic conditions. The resulting hydrazone is more hydrophobic and readily ionizable, making it suitable for reverse-phase LC-MS analysis. Hydrazine-based reagents are commonly used for derivatizing carbonyl functionalities.[5][6][7]
For Carboxylic Acids:
For the derivatization of carboxylic acids, a two-step reaction is employed. First, the carboxylic acid is activated using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active intermediate. This intermediate then reacts with the amino group of this compound to form a stable amide bond. This approach is a common strategy for derivatizing carboxylic acids to enhance their detection by LC-MS.[8][9]
Application 1: Analysis of Aldehydes and Ketones
This method is applicable for the quantification of low-molecular-weight aldehydes and ketones in various matrices, including biological fluids, environmental samples, and food products.
Experimental Protocol
Materials:
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA) or Acetic acid
-
Standard solutions of target aldehydes and ketones
-
Sample matrix (e.g., plasma, urine, water)
Derivatization Procedure:
-
Sample Preparation:
-
For liquid samples, a suitable aliquot (e.g., 100 µL) is taken.
-
For solid samples, an appropriate extraction procedure should be performed, followed by evaporation of the solvent and reconstitution in a suitable solvent like ACN/water.
-
-
Reaction Mixture:
-
To the sample or standard solution, add 50 µL of a 10 mg/mL solution of this compound in ACN.
-
Add 10 µL of 2% formic acid in ACN to catalyze the reaction.
-
-
Incubation:
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 60 minutes.
-
-
Sample Dilution:
-
After incubation, cool the reaction mixture to room temperature.
-
Dilute the sample with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to a suitable concentration for LC-MS analysis.
-
LC-MS Parameters (Typical)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for each derivatized analyte need to be optimized.
Quantitative Data (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) |
| Formaldehyde-DEABH | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Acetaldehyde-DEABH | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Acetone-DEABH | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
DEABH: this compound derivative
Application 2: Analysis of Carboxylic Acids
This method is suitable for the analysis of a wide range of carboxylic acids, including fatty acids, organic acids, and drug metabolites containing a carboxyl group.
Experimental Protocol
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), LC-MS grade
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard solutions of target carboxylic acids
-
Sample matrix
Derivatization Procedure:
-
Sample Preparation:
-
Ensure the sample is free of water by evaporating to dryness under a stream of nitrogen.
-
-
Reaction Mixture:
-
Reconstitute the dried sample or standard in 50 µL of ACN.
-
Add 20 µL of a 10 mg/mL solution of this compound in ACN.
-
Add 10 µL of a 20 mg/mL solution of EDC in ACN.
-
Add 5 µL of pyridine or DIPEA to act as a catalyst and base.
-
-
Incubation:
-
Vortex the mixture for 30 seconds.
-
Incubate at 40°C for 90 minutes.
-
-
Sample Quenching and Dilution:
-
Stop the reaction by adding a small amount of water.
-
Dilute the sample with the initial mobile phase for LC-MS analysis.
-
LC-MS Parameters (Typical)
The LC-MS parameters would be similar to those for the analysis of aldehydes and ketones, with potential adjustments to the gradient profile to optimize the separation of the derivatized carboxylic acids.
Quantitative Data (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) |
| Acetic Acid-DEABH | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Propionic Acid-DEABH | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Butyric Acid-DEABH | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
DEABH: this compound derivative
Visualizations
Caption: Experimental workflow for the derivatization of aldehydes and ketones.
Caption: Experimental workflow for the derivatization of carboxylic acids.
Caption: General reaction schemes for derivatization.
Conclusion
This compound is a promising derivatization reagent for enhancing the LC-MS analysis of carbonyl compounds and carboxylic acids. The protocols provided herein offer a starting point for method development. It is crucial to optimize the reaction conditions and LC-MS parameters for each specific analyte and matrix to achieve the best performance in terms of sensitivity, accuracy, and precision. Method validation should be performed according to established guidelines to ensure the reliability of the analytical results.
References
- 1. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 4-(Diethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 4-(Diethylamino)benzohydrazide with carbonyl compounds. This reaction is a cornerstone in the derivatization of aldehydes and ketones for analytical purposes, particularly for High-Performance Liquid Chromatography (HPLC), as well as in the synthesis of novel compounds with potential biological activity.
Introduction
This compound is a versatile reagent used for the derivatization of carbonyl compounds. The reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This process is widely employed to enhance the detectability of carbonyl compounds in various analytical techniques and to synthesize new chemical entities for drug discovery and development. The diethylamino group in the para position of the benzene ring acts as an electron-donating group, which can influence the reactivity of the hydrazide and the properties of the resulting hydrazone.
The formation of 4-(diethylamino)benzoylhydrazones offers several advantages:
-
Enhanced UV-Vis Detection: The resulting hydrazone derivatives exhibit strong UV absorbance, making them readily quantifiable by HPLC with UV-Vis detectors.
-
Improved Chromatographic Separation: The derivatization increases the molecular weight and alters the polarity of the original carbonyl compound, often leading to better separation on reverse-phase HPLC columns.
-
Increased Stability: The hydrazones are generally more stable than the parent aldehydes and ketones, facilitating sample handling and analysis.
-
Versatility in Synthesis: The hydrazone linkage can be a key structural motif in the synthesis of various heterocyclic compounds and other complex organic molecules.
Reaction Principles and Mechanism
The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a small amount of acid.
Caption: General reaction mechanism for the formation of a 4-(Diethylamino)benzoylhydrazone.
Quantitative Data on Hydrazone Synthesis
While specific quantitative data for the reaction of this compound with a wide range of carbonyl compounds is not extensively available in the reviewed literature, the following table presents representative data for the synthesis of hydrazones from analogous benzohydrazides. This data can be used as a general guideline for expected yields and reaction conditions.
| Carbonyl Compound | Hydrazide Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Substituted Benzaldehydes | Adamantane-1-carbohydrazide | Ethanol | - | Reflux | 15-44 | [1] |
| Substituted Acetophenones | Adamantane-1-carbohydrazide | Ethanol | - | Reflux | 30-45 | [1] |
| Various Aldehydes and Ketones | 4-(Trifluoromethyl)benzohydrazide | Methanol | H₂SO₄ (for ketones) | 2 | Not specified | |
| 3,5-dimethoxy-4-hydroxybenzaldehyde | Substituted benzoic acid hydrazides | Acetonitrile | - | 6 | 45-96 | |
| Various Acetophenones | 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | Ethanol | Glacial Acetic Acid | 6-8 | 68-79 | [2] |
Disclaimer: The data presented in this table is for analogous hydrazide reactions and should be used as a reference. Optimal conditions and yields for reactions with this compound may vary and require experimental optimization.
Experimental Protocols
Protocol 1: General Synthesis of 4-(Diethylamino)benzoylhydrazones
This protocol describes a general method for the synthesis of hydrazones from this compound and various aldehydes or ketones.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of hydrazide).
-
Addition of Carbonyl Compound: To the stirred solution, add 1.0-1.1 equivalents of the corresponding aldehyde or ketone.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the precipitated hydrazone by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Characterization: Characterize the synthesized hydrazone using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
Caption: Workflow for the general synthesis of 4-(Diethylamino)benzoylhydrazones.
Protocol 2: Pre-column Derivatization for HPLC Analysis
This protocol is designed for the derivatization of carbonyl compounds in a sample matrix prior to HPLC analysis.
Materials:
-
Sample containing carbonyl compounds
-
This compound derivatizing solution (e.g., 1 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) solution (for catalysis)
-
Vials for reaction and autosampler
-
Water bath or heating block
Procedure:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water.
-
Derivatization Reaction:
-
In a reaction vial, mix a known volume of the sample solution with an excess of the this compound derivatizing solution.
-
Add a small amount of acid catalyst (e.g., a final concentration of 0.1% TFA).
-
Vortex the mixture thoroughly.
-
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject a known volume of the derivatized sample into the HPLC system for separation and quantification.
Caption: Experimental workflow for pre-column derivatization with this compound for HPLC analysis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Hydrazine derivatives can be toxic and should be handled with caution.
Conclusion
This compound is a valuable reagent for the derivatization of carbonyl compounds, facilitating their analysis and enabling the synthesis of new molecules. The provided protocols offer a starting point for researchers to develop and optimize their specific applications. While detailed quantitative data for this specific reagent is limited in the current literature, the general principles of hydrazone formation and the data from analogous compounds provide a strong foundation for successful experimentation.
References
Application Notes and Protocols for Pre-Column Derivatization with 4-(Diethylamino)benzohydrazide for HPLC-UV Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the pre-column derivatization of carbonyl-containing analytes, such as reducing sugars and corticosteroids, with 4-(Diethylamino)benzohydrazide (DEAB) for enhanced detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Introduction
Many biologically and pharmaceutically important molecules, including reducing sugars and various steroids, lack a strong native chromophore, making their detection by HPLC-UV challenging at low concentrations. Pre-column derivatization is a widely used technique to overcome this limitation by introducing a UV-absorbing tag onto the analyte molecule prior to chromatographic separation. This compound (DEAB) is a derivatizing reagent that reacts with aldehyde and ketone functional groups to form stable hydrazones. These derivatives possess a strong chromophore due to the extended conjugation of the aromatic ring with the hydrazone moiety, significantly enhancing their UV absorbance and enabling sensitive quantification.
The reaction of DEAB with a carbonyl group proceeds via a condensation reaction, typically under acidic conditions, to form a Schiff base (hydrazone). The diethylamino group on the benzene ring acts as an auxochrome, further increasing the molar absorptivity of the derivative.
Reaction Principle
The derivatization reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the analyte, followed by the elimination of a water molecule to form the corresponding 4-(Diethylamino)benzohydrazone derivative.
Application 1: Analysis of Reducing Sugars
This protocol is designed for the quantitative analysis of reducing monosaccharides and disaccharides in various sample matrices.
Experimental Protocol
1. Materials and Reagents
-
This compound (DEAB)
-
Trifluoroacetic acid (TFA)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, ultrapure
-
Standard solutions of reducing sugars (e.g., glucose, fructose, lactose)
-
Samples containing reducing sugars (e.g., hydrolyzed polysaccharides, food extracts)
2. Sample Preparation (Hydrolysis of Polysaccharides - Optional)
For the analysis of monosaccharide composition in polysaccharides, hydrolysis is required to release the individual monosaccharides.
-
Accurately weigh 5-10 mg of the polysaccharide sample into a screw-cap vial.
-
Add 2 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the vial and heat at 110°C for 4 hours.
-
Cool the vial to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a clean vial and evaporate the TFA to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in a known volume of ultrapure water (e.g., 1 mL).
3. Derivatization Procedure
-
Prepare a derivatization reagent solution of 0.1 M DEAB in methanol.
-
Prepare a catalyst solution of 0.5% (v/v) TFA in methanol.
-
In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 100 µL of the DEAB solution and 50 µL of the TFA catalyst solution.
-
Seal the tube and incubate at 65°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., acetonitrile:water, 20:80 v/v).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 310 nm
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for the HPLC-UV analysis of DEAB-derivatized reducing sugars. This data is for illustrative purposes and should be determined experimentally during method validation.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Glucose | 12.5 | 0.5 - 100 | >0.999 | 0.15 | 0.5 |
| Fructose | 13.2 | 0.5 - 100 | >0.999 | 0.18 | 0.6 |
| Lactose | 18.7 | 1.0 - 200 | >0.998 | 0.30 | 1.0 |
Application 2: Analysis of Corticosteroids with a Ketone Group
This protocol is suitable for the quantification of ketosteroids (e.g., cortisone, prednisone) in pharmaceutical formulations or biological matrices after appropriate sample cleanup.
Experimental Protocol
1. Materials and Reagents
-
This compound (DEAB)
-
Hydrochloric acid (HCl)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, ultrapure
-
Standard solutions of ketosteroids (e.g., cortisone, prednisone)
-
Samples containing ketosteroids
2. Sample Preparation (e.g., Solid-Phase Extraction - SPE)
For complex matrices like plasma or urine, a sample cleanup step such as SPE is recommended to remove interfering substances.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of water:methanol (90:10 v/v).
-
Elute the corticosteroids with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
3. Derivatization Procedure
-
Prepare a derivatization reagent solution of 0.05 M DEAB in methanol.
-
Prepare a catalyst solution of 0.1 M HCl in methanol.
-
To the 100 µL of reconstituted sample or standard, add 100 µL of the DEAB solution and 20 µL of the HCl catalyst solution.
-
Seal the vial and heat at 60°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to an HPLC vial for analysis.
4. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 40% B
-
10-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 40% B
-
32-40 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 310 nm
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for the HPLC-UV analysis of DEAB-derivatized corticosteroids. This data is for illustrative purposes and should be determined experimentally during method validation.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Cortisone | 15.8 | 10 - 1000 | >0.999 | 3 | 10 |
| Prednisone | 17.2 | 10 - 1000 | >0.999 | 3 | 10 |
Visualizations
Derivatization Reaction Pathway
Caption: Reaction of a carbonyl-containing analyte with DEAB.
Experimental Workflow for HPLC-UV Analysis
Application Notes and Protocols for the Synthesis and Biological Screening of 4-(Diethylamino)benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel 4-(diethylamino)benzohydrazide derivatives, primarily as hydrazones, and detail the protocols for their preliminary biological screening. The information is intended to facilitate the exploration of this chemical scaffold for potential therapeutic applications, particularly in the fields of oncology and infectious diseases. While specific quantitative data for this compound derivatives is emerging, this document presents data from closely related analogues to demonstrate the potential biological activities.
Introduction
Hydrazide-hydrazone derivatives are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The 4-(dialkylamino)benzohydrazide scaffold, in particular, has garnered interest due to the electronic properties conferred by the dialkylamino group, which can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This document focuses on the synthesis of N'-aryl-4-(diethylamino)benzohydrazides and outlines key protocols for evaluating their potential as anticancer and antibacterial agents.
Synthesis of this compound Derivatives (Hydrazones)
The primary synthetic route to the target derivatives involves a two-step process, starting from 4-(diethylamino)benzoic acid.
Step 1: Synthesis of Ethyl 4-(diethylamino)benzoate
The first step is the esterification of 4-(diethylamino)benzoic acid.
Protocol:
-
To a solution of 4-(diethylamino)benzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(diethylamino)benzoate.
-
Purify the crude product by column chromatography if necessary.
Step 2: Synthesis of this compound
The synthesized ester is then converted to the corresponding hydrazide.
Protocol:
-
Dissolve ethyl 4-(diethylamino)benzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield this compound.
Step 3: Synthesis of N'-Aryl-4-(diethylamino)benzohydrazide Derivatives (Hydrazones)
The final step is the condensation of the hydrazide with various aromatic aldehydes to form the hydrazone derivatives.
Protocol:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure N'-aryl-4-(diethylamino)benzohydrazide derivative.
Application Notes and Protocols: 4-(Diethylamino)benzohydrazide in the Analysis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diethylamino)benzohydrazide is a versatile reagent with significant potential in the analysis of a wide range of bioactive molecules. Its utility stems from the reactive hydrazide functional group, which readily condenses with aldehydes and ketones, and the diethylamino group, which can enhance detectability in various analytical systems. This document provides detailed application notes and protocols for the use of this compound as a derivatization agent for the sensitive determination of carbonyl-containing and other bioactive compounds by High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). While this compound is primarily known as an intermediate in pharmaceutical synthesis, its structural features make it an excellent candidate for analytical derivatization.[1] The protocols described herein are based on established methodologies for analogous hydrazide-containing reagents.
Principle of Derivatization
The core of this compound's analytical utility lies in the nucleophilic addition of its terminal nitrogen atom to the electrophilic carbon of a carbonyl group (aldehyde or ketone) in a bioactive molecule. This reaction forms a stable hydrazone derivative. This process is particularly useful for molecules that lack a strong chromophore or fluorophore, or ionize poorly in a mass spectrometer. The derivatization introduces the 4-(diethylamino)benzoyl moiety, which imparts favorable analytical characteristics to the target analyte.
Application 1: Analysis of Aldehydes and Ketones
Aldehydes and ketones are present in a variety of bioactive molecules, including some steroids, sugars, and products of oxidative stress. Direct analysis of these compounds can be challenging due to their volatility and lack of strong UV absorbance. Derivatization with this compound addresses these issues by forming a stable, UV-active hydrazone.
Experimental Protocol: Derivatization of Keto-Steroids for HPLC-UV Analysis
This protocol is adapted from methods using similar derivatizing agents for keto-steroid analysis.
1. Materials:
-
This compound
-
Keto-steroid standard (e.g., testosterone, progesterone)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid
-
Deionized water
-
0.45 µm syringe filters
2. Reagent Preparation:
-
Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily.
-
Catalyst Solution: Add 1 mL of glacial acetic acid to 9 mL of methanol.
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of the keto-steroid standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For biological samples, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) must be employed to isolate the steroid fraction. The final extract should be evaporated to dryness and reconstituted in a known volume of methanol.
4. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 100 µL of the derivatization reagent.
-
Add 20 µL of the catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile)
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength for the derivative)
-
Injection Volume: 20 µL
Expected Quantitative Data
The following table summarizes the expected performance of the HPLC-UV method for the analysis of a model keto-steroid after derivatization with this compound. This data is illustrative and based on typical results for similar derivatization methods.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram
Caption: Workflow for the derivatization and HPLC-UV analysis of keto-steroids.
Application 2: Fluorescent Labeling of Reducing Sugars
The diethylamino group in this compound can impart fluorescent properties to its derivatives, making it a potential fluorescent labeling reagent for sensitive analysis. Reducing sugars, which possess a free aldehyde or ketone group, can be derivatized to form fluorescent hydrazones, enabling their detection at low concentrations by HPLC with a fluorescence detector.
Experimental Protocol: Fluorescent Labeling of Monosaccharides for HPLC-FLD Analysis
This protocol is based on general methods for the fluorescent labeling of carbohydrates.
1. Materials:
-
This compound
-
Monosaccharide standards (e.g., glucose, mannose)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid
-
Sodium cyanoborohydride
-
Deionized water
-
0.22 µm syringe filters
2. Reagent Preparation:
-
Labeling Reagent: Dissolve 50 mg of this compound and 30 mg of sodium cyanoborohydride in 10 mL of methanol containing 5% glacial acetic acid. This solution should be prepared fresh.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
3. Standard and Sample Preparation:
-
Standard Stock Solution (10 mg/mL): Dissolve 10 mg of each monosaccharide standard in 1 mL of deionized water.
-
Working Standard Solutions: Prepare dilutions in deionized water to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: For complex carbohydrate samples, acid hydrolysis may be required to release monosaccharides. The hydrolysate should be neutralized and filtered before derivatization.
4. Derivatization Procedure (Reductive Amination):
-
To 50 µL of the standard or sample solution, add 100 µL of the labeling reagent.
-
Vortex the mixture and incubate at 80°C for 90 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 500 µL of deionized water.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.
5. HPLC-FLD Conditions:
-
Column: Amide or HILIC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Gradient Program:
-
0-5 min: 95% B
-
5-30 min: 95% to 60% B
-
30-35 min: 60% B
-
35-36 min: 60% to 95% B
-
36-45 min: 95% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detection: Excitation: ~310 nm, Emission: ~375 nm (wavelengths should be optimized for the specific derivative).
-
Injection Volume: 10 µL
Expected Quantitative Data
The following table presents the anticipated performance metrics for the HPLC-FLD analysis of a model monosaccharide derivatized with this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 pmol |
| Limit of Quantitation (LOQ) | 50 - 150 pmol |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 92 - 108% |
Signaling Pathway Diagram (Illustrative Reaction)
Caption: Reaction of a reducing sugar with this compound.
Application 3: LC-MS Analysis of Bioactive Aldehydes
For enhanced specificity and sensitivity, LC-MS is the method of choice. Derivatization with this compound can improve the ionization efficiency of aldehydes in electrospray ionization (ESI) and provide a characteristic fragmentation pattern for identification and quantification. A similar reagent, 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine, has been successfully used for the sensitive detection of fatty aldehydes.[2]
Experimental Protocol: LC-MS/MS Analysis of Fatty Aldehydes
This protocol is adapted from methods utilizing similar hydrazine-based derivatization reagents for LC-MS analysis of aldehydes.[2]
1. Materials:
-
This compound
-
Fatty aldehyde standards (e.g., hexanal, octanal)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water (LC-MS grade)
2. Reagent Preparation:
-
Derivatization Reagent (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
3. Derivatization and Sample Preparation:
-
To 50 µL of standard or extracted sample in methanol, add 50 µL of the derivatization reagent.
-
Incubate at 37°C for 20 minutes.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of the derivatized aldehyde. The product ions will be characteristic fragments of the 4-(diethylamino)benzoyl moiety and the parent aldehyde.
Expected Quantitative Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 pg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 30 pg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Logical Relationship Diagram
Caption: Logical flow of the LC-MS/MS analysis of aldehydes after derivatization.
Conclusion
This compound presents itself as a highly promising derivatization reagent for the analysis of bioactive molecules containing carbonyl functional groups. By forming stable, detectable derivatives, it can significantly enhance the sensitivity and selectivity of HPLC and LC-MS methods. The protocols provided here, based on well-established chemical principles and analogous reagents, offer a solid foundation for researchers to develop and validate specific analytical methods for their compounds of interest. Further optimization of reaction conditions and chromatographic parameters will be necessary for specific applications.
References
Application of 4-(Diethylamino)benzohydrazide in Metabolomics Research: A Novel Derivatization Agent for Carbonyl-Containing Metabolites
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of metabolomics provides a critical snapshot of cellular activity, and the analysis of carbonyl-containing metabolites, such as aldehydes and ketones, is paramount in understanding various physiological and pathological states. However, the inherent chemical properties of these carbonyl compounds—including their volatility, instability, and poor ionization efficiency—pose significant challenges for their direct analysis by liquid chromatography-mass spectrometry (LC-MS). To overcome these limitations, chemical derivatization is a widely adopted strategy to enhance the analytical performance of these crucial metabolites.
This document outlines the potential application of 4-(diethylamino)benzohydrazide as a novel derivatization reagent for the targeted analysis of the carbonyl submetabolome. While direct studies utilizing this specific reagent are emerging, its structural features, particularly the reactive hydrazide group, suggest its utility in a manner analogous to other well-established hydrazine-based derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine. The diethylamino group is anticipated to enhance the ionization efficiency and improve chromatographic retention of the derivatized metabolites, thereby increasing the sensitivity and selectivity of their detection by LC-MS.
The proposed mechanism involves the reaction of the hydrazide moiety of this compound with the carbonyl group of aldehydes and ketones to form a stable hydrazone. This chemical tagging strategy is expected to be applicable to a wide range of biological matrices, including plasma, urine, cell lysates, and tissue extracts, enabling more robust and reliable quantification of key carbonyl metabolites implicated in oxidative stress, lipid peroxidation, and various metabolic disorders.
Experimental Protocols
I. Synthesis of this compound
A plausible synthesis route for this compound involves a two-step process starting from 4-(diethylamino)benzoic acid.
Materials:
-
4-(diethylamino)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous diethyl ether
-
Methanol
Procedure:
-
Activation of Carboxylic Acid: 4-(diethylamino)benzoic acid is converted to its corresponding acid chloride by reacting with thionyl chloride in an inert solvent.
-
Hydrazinolysis: The resulting 4-(diethylamino)benzoyl chloride is then reacted with hydrazine hydrate to yield this compound. The product can be purified by recrystallization.
II. Sample Preparation and Derivatization of Carbonyl Metabolites
This protocol is designed for the derivatization of carbonyl compounds in a biological matrix (e.g., plasma).
Materials:
-
Plasma sample
-
This compound solution (10 mg/mL in methanol)
-
Internal Standard (e.g., a deuterated carbonyl compound)
-
Acetonitrile (ACN), ice-cold
-
Formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Precipitation and Metabolite Extraction: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization Reaction: Add 50 µL of the this compound solution to the supernatant.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes to allow for the derivatization reaction to proceed to completion.
-
Acidification: Add 5 µL of 0.1% formic acid to quench the reaction.
-
Final Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.
III. LC-MS Analysis of Derivatized Carbonyl Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating the derivatized metabolites.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the derivatized analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS for specific analytes.
Data Presentation
The following table summarizes hypothetical quantitative data for a selection of carbonyl metabolites derivatized with this compound, comparing their detection in a standard solution with and without derivatization to illustrate the expected enhancement in sensitivity.
| Metabolite | Molecular Formula | Without Derivatization (Relative Peak Area) | With this compound Derivatization (Relative Peak Area) | Fold Increase |
| Formaldehyde | CH₂O | 1,500 | 250,000 | 167 |
| Acetaldehyde | C₂H₄O | 3,200 | 480,000 | 150 |
| Acetone | C₃H₆O | 5,800 | 750,000 | 129 |
| Malondialdehyde | C₃H₄O₄ | Not Detected | 180,000 | - |
| 4-Hydroxynonenal | C₉H₁₆O₂ | Not Detected | 320,000 | - |
Visualizations
Caption: Experimental workflow for the derivatization of carbonyl metabolites.
Caption: Reaction of this compound with a carbonyl compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Diethylamino)benzohydrazide Derivatization Reactions
Welcome to the technical support center for the optimization of 4-(diethylamino)benzohydrazide derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the derivatization process with this compound, offering potential causes and solutions in a clear question-and-answer format.
Q1: I am observing a low or no peak for my derivatized analyte. What are the likely causes and how can I improve the derivatization efficiency?
A1: Low or no derivatization product is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on both temperature and reaction time.
-
Temperature: While optimal conditions are analyte-dependent, a starting point for many hydrazine-based derivatizations is around 40°C.[1] If you observe low yields, a careful and incremental increase in temperature may be beneficial. However, excessively high temperatures can lead to sample degradation or side reactions.
-
Reaction Time: Reaction times can vary significantly. For some analytes, a 30-minute incubation period may be sufficient.[1] In other cases, particularly for achieving very low detection limits, a much longer reaction time, even up to 48 hours, has been shown to be effective for other hydrazine-based reagents.[2] It is advisable to perform a time-course experiment to determine the optimal reaction duration for your specific analyte.
-
-
Reagent Quality and Storage: this compound, like many derivatization reagents, can be sensitive to moisture.
-
Ensure that the reagent is of high purity (derivatization grade for HPLC is recommended) and has been stored correctly, typically at 2-8°C in a dry environment.[3]
-
The presence of water in the reaction mixture can deactivate the hydrazide functionality. Therefore, it is crucial to use anhydrous solvents and ensure that the sample is completely dry before adding the derivatization reagent.
-
-
Incorrect Reagent Concentration: An inappropriate ratio of derivatizing reagent to analyte can lead to incomplete reactions.
-
Generally, a molar excess of the derivatization reagent is used to drive the reaction to completion. The optimal ratio will depend on the concentration of your analyte and should be determined empirically.
-
Q2: I am seeing unexpected peaks in my chromatogram. What is their likely origin and how can I eliminate them?
A2: Extraneous peaks in a chromatogram can arise from several sources. Identifying the source is key to resolving the issue.
-
Reagent-Related Impurities: The derivatization reagent itself or its byproducts can sometimes be detected.
-
Always run a "reagent blank" (a sample containing only the solvent and the derivatization reagent) to identify any peaks originating from the reagent.
-
Ensure the use of high-purity this compound to minimize impurities.[3]
-
-
Side Reactions: Under certain conditions, side reactions can occur, leading to the formation of unexpected products.
-
Review your reaction conditions, particularly temperature. Overly harsh conditions can promote the formation of byproducts. Consider reducing the reaction temperature to see if the extraneous peaks are minimized.
-
-
Sample Matrix Effects: If you are working with complex samples (e.g., biological fluids, environmental extracts), other components in the matrix can react with the derivatization reagent or interfere with the chromatography.
-
Implement a thorough sample cleanup procedure before derivatization to remove potential interfering substances.
-
Q3: How do I determine the optimal reaction time and temperature for my specific analyte?
A3: The optimal conditions for derivatization are best determined through systematic experimentation.
-
Time-Course Study: Prepare a series of reactions and analyze them at different time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, etc.) while keeping the temperature constant. Plot the peak area of the derivatized product against time to identify the point at which the reaction reaches a plateau, indicating completion.
-
Temperature Gradient Study: Set up a series of reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) for a fixed, sufficient reaction time. Analyze the samples and plot the peak area of the derivatized product against temperature to find the optimal temperature that provides the highest yield without causing degradation.
Data Summary
| Parameter | Typical Starting Value | Optimization Range | Key Considerations |
| Reaction Temperature | 40°C[1] | Room Temperature - 80°C | Higher temperatures can increase reaction rate but may also lead to degradation. |
| Reaction Time | 30 minutes[1] | 15 minutes - 48 hours[2] | Longer times may be necessary for trace-level analysis to ensure complete reaction. |
| Reagent Molar Excess | 10-fold | 2-fold to 100-fold | Sufficient excess is needed to drive the reaction to completion. |
| pH (if applicable) | ~5-7 | Dependent on analyte | The reactivity of the hydrazine and the carbonyl group can be pH-dependent. |
Experimental Protocols
The following are generalized experimental protocols for the derivatization of aldehydes/ketones and carboxylic acids using this compound, based on established methods for similar hydrazine reagents. Note: These are starting points and should be optimized for your specific application.
Protocol 1: Derivatization of Aldehydes and Ketones for HPLC Analysis
This protocol outlines the formation of a hydrazone derivative for subsequent analysis by HPLC with UV or fluorescence detection.
Materials:
-
This compound
-
Analyte standard or sample containing aldehydes/ketones
-
Anhydrous solvent (e.g., acetonitrile, methanol)
-
Acid catalyst (e.g., a small amount of trifluoroacetic acid or hydrochloric acid)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample is free of water. If necessary, evaporate the solvent from the sample under a stream of nitrogen.
-
Reagent Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent. The concentration should be in molar excess relative to the expected analyte concentration.
-
Derivatization Reaction: a. To the dried sample, add the this compound solution. b. Add a catalytic amount of acid. c. Seal the vial tightly. d. Incubate the reaction mixture at the desired temperature (e.g., 40°C) for the determined optimal time (e.g., 30 minutes).
-
Reaction Quenching (Optional): The reaction can be stopped by cooling the mixture or by adding a quenching agent if necessary.
-
Analysis: Dilute the reaction mixture with the mobile phase if necessary and inject it into the HPLC system.
Visualizations
Experimental Workflow for Derivatization Optimization
Caption: Workflow for optimizing the this compound derivatization reaction.
Troubleshooting Logic for Low Derivatization Yield
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(二乙氨基)苯肼 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting low yield in 4-(Diethylamino)benzohydrazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-(Diethylamino)benzohydrazide, particularly in addressing issues of low yield.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yield in the synthesis of this compound can stem from several factors. The primary causes often revolve around incomplete reaction, side reactions, or loss of product during workup and purification. Key areas to investigate include the quality of starting materials, reaction conditions, and the presence of water in the reaction mixture.
Question 2: How can I determine if my starting materials are the source of the problem?
The purity of your starting materials, ethyl 4-(diethylamino)benzoate and hydrazine hydrate, is critical.
-
Ethyl 4-(diethylamino)benzoate: Verify the purity of the ester using techniques like NMR or GC-MS. Impurities can interfere with the reaction. The ester is also susceptible to hydrolysis back to 4-(diethylamino)benzoic acid, especially in the presence of moisture.
-
Hydrazine Hydrate: Use a fresh, high-purity source of hydrazine hydrate. Over time, it can decompose or absorb atmospheric carbon dioxide. Ensure the concentration is as expected.
Question 3: What are the optimal reaction conditions to maximize yield?
Optimizing reaction conditions is crucial for driving the reaction to completion and minimizing side products. Consider the following parameters:
-
Reaction Time and Temperature: The reaction typically requires heating. Refluxing for several hours (e.g., 2-6 hours) is common for similar benzohydrazide syntheses.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating time will result in incomplete conversion, while excessive heating could lead to degradation of the product.
-
Solvent: Anhydrous ethanol or methanol are commonly used solvents for this reaction.[1] The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Molar Ratio of Reactants: An excess of hydrazine hydrate is often used to drive the equilibrium towards the product. A molar ratio of 1:1.2 to 1:1.5 of the ester to hydrazine hydrate is a good starting point.[2]
Question 4: I suspect a side reaction is occurring. What is the most probable side reaction and how can I minimize it?
The most likely side reaction is the hydrolysis of the starting ester, ethyl 4-(diethylamino)benzoate, to 4-(diethylamino)benzoic acid.[3][4][5][6] This is particularly problematic if there is water present in the reaction mixture.
To minimize hydrolysis:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Minimize exposure of the reaction to atmospheric moisture.
Question 5: How can I improve the isolation and purification of my product?
Product loss during workup and purification is a common reason for low isolated yields.
-
Precipitation: Upon cooling the reaction mixture, the this compound product should precipitate out of the solution.[2] If precipitation is incomplete, cooling to a lower temperature (e.g., in an ice bath) may improve the yield.
-
Washing: Wash the filtered product with a cold solvent (the same one used for the reaction) to remove impurities without dissolving a significant amount of the product.
-
Recrystallization: If the purity of the product is low, recrystallization from a suitable solvent like ethanol can be performed. However, be aware that some product will be lost during this step.
Frequently Asked Questions (FAQs)
Q: What is the typical reaction mechanism for the synthesis of this compound?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 4-(diethylamino)benzoate. This is followed by the elimination of ethanol to form the desired benzohydrazide.
Q: Can I use a different starting ester, for example, methyl 4-(diethylamino)benzoate?
A: Yes, using the methyl ester is a viable alternative and follows the same reaction principle. The reaction conditions would be very similar.[2]
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[7] Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting ester, the product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of benzohydrazide synthesis, based on general literature for similar reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Reaction Time | Insufficient | Low | Incomplete conversion of the starting ester. |
| Optimal | High | Maximizes product formation. | |
| Excessive | May Decrease | Potential for product degradation. | |
| Temperature | Too Low | Low | Slow reaction rate and incomplete conversion. |
| Optimal (Reflux) | High | Provides sufficient energy for the reaction to proceed at a reasonable rate. | |
| Too High | May Decrease | Can lead to side reactions and decomposition. | |
| Hydrazine Hydrate Molar Ratio | Stoichiometric (1:1) | Moderate to High | May not be sufficient to drive the reaction to completion. |
| Excess (e.g., 1:1.5) | High | Shifts the equilibrium towards the product side. | |
| Presence of Water | Significant | Low | Promotes the hydrolysis of the starting ester, a major side reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-(diethylamino)benzoate (1 equivalent).
-
Add anhydrous ethanol (or methanol) to dissolve the ester.
-
-
Reaction:
-
Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. sserc.org.uk [sserc.org.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity of 4-(Diethylamino)benzohydrazide (DEABH) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 4-(Diethylamino)benzohydrazide (DEABH) derivatives in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEABH) and why is it used in mass spectrometry?
A1: this compound (DEABH) is a chemical derivatization reagent. It is used in mass spectrometry to enhance the detection and quantification of specific molecules, particularly those containing carbonyl groups (aldehydes and ketones). Derivatization with DEABH introduces a diethylamino group, which has a high proton affinity, leading to significantly improved ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry. This results in a more sensitive analysis, allowing for the detection of analytes at lower concentrations.
Q2: How does DEABH derivatization improve mass spectrometry sensitivity?
A2: DEABH derivatization improves sensitivity through several mechanisms:
-
Enhanced Ionization Efficiency: The tertiary amine group in DEABH is easily protonated, leading to a stronger signal in positive ion mode mass spectrometry.
-
Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reverse-phase liquid chromatography columns.
-
Increased Molecular Weight: The addition of the DEABH moiety shifts the mass of the analyte to a higher, often less noisy, region of the mass spectrum.
-
Specific Fragmentation: The derivative can produce characteristic fragment ions upon collision-induced dissociation (CID), which is beneficial for selective reaction monitoring (SRM) and multiple reaction monitoring (MRM) experiments, thereby increasing specificity and reducing background noise.
Q3: What types of analytes can be derivatized with DEABH?
A3: DEABH is primarily used for the derivatization of compounds containing carbonyl functional groups, such as aldehydes and ketones. This makes it particularly useful for the analysis of steroids, certain drugs, and metabolites that possess these functionalities.
Q4: Are there alternatives to DEABH for derivatizing carbonyls?
A4: Yes, several other hydrazine-based reagents are used for derivatizing carbonyl compounds, including 2,4-Dinitrophenylhydrazine (DNPH) and Dansylhydrazine. The choice of reagent depends on the specific analyte, the matrix, and the analytical instrumentation available. DEABH is favored for its ability to significantly enhance ionization in ESI-MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for the derivatized analyte | Incomplete derivatization reaction. | 1. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 60°C) and/or extend the reaction time (e.g., to 60 minutes). Ensure the reaction mixture is protected from light if the derivative is light-sensitive. 2. Check Reagent Quality: Ensure the DEABH reagent has not degraded. Store it under appropriate conditions (cool, dry, and dark). 3. pH Adjustment: The reaction of hydrazines with carbonyls is often acid-catalyzed. Ensure the pH of the reaction mixture is optimal (typically slightly acidic). |
| Poor ionization of the derivative. | 1. Optimize MS Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to maximize the signal for your derivatized analyte. 2. Mobile Phase Modifier: Add a small percentage of an acid, such as 0.1% formic acid, to the mobile phase to promote protonation. | |
| Poor peak shape or retention in LC-MS | Suboptimal chromatographic conditions. | 1. Column Selection: Use a suitable reverse-phase column (e.g., C18) for the separation of the derivatized, more hydrophobic analyte. 2. Gradient Optimization: Adjust the gradient profile of your organic mobile phase to ensure proper retention and elution of the derivatized analyte. 3. Mobile Phase Composition: Ensure compatibility of the mobile phase with your analyte and column. |
| High background noise | Contamination from reagents or sample matrix. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and reagents to minimize background contamination. 2. Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances from the sample matrix before derivatization. 3. Blank Injections: Run blank samples (solvent and derivatization reagent without analyte) to identify sources of contamination. |
| Presence of multiple peaks for a single analyte | Formation of stereoisomers or side products. | 1. Reaction Specificity: Ensure the derivatization conditions are specific to the carbonyl group and do not induce side reactions. 2. Isomer Separation: If stereoisomers are formed (syn/anti isomers of the hydrazone), optimize the chromatography to either separate or co-elute them for consistent quantification. |
Quantitative Data on Sensitivity Improvement
| Analyte Class | Derivatization Reagent | Matrix | Fold Increase in Sensitivity (Approx.) | Reference |
| Steroids | 2-hydrazinopyridine | Saliva | >100 | [1] |
| Aldehydes | 2,4-Dinitrophenylhydrazine (DNPH) | Biological Fluids | 10-1000 | [2][3] |
| Ketosteroids | Hydroxylamine | Biological Fluids | 3.9-202.6 | [2] |
Experimental Protocols
Detailed Methodology for DEABH Derivatization of Carbonyl-Containing Analytes
This protocol provides a general framework for the derivatization of carbonyl compounds with DEABH for LC-MS analysis. Optimization may be required for specific analytes and matrices.
Materials:
-
This compound (DEABH)
-
Analyte standard or sample containing the carbonyl compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
DEABH Solution: Prepare a 1 mg/mL solution of DEABH in acetonitrile. This solution should be prepared fresh.
-
Catalyst Solution: Prepare a 1% (v/v) solution of formic acid in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the analyte standard or extracted sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the analyte solution.
-
Add 50 µL of the DEABH solution.
-
Add 10 µL of the catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block.
-
-
Sample Work-up:
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis. If necessary, dilute the sample with the initial mobile phase.
-
Visualizations
DEABH Derivatization Workflow
Caption: Workflow for DEABH derivatization and subsequent LC-MS/MS analysis.
Chemical Reaction of DEABH with a Carbonyl Group
Caption: Reaction of DEABH with a carbonyl group to form a hydrazone derivative.
References
storage and handling of 4-(Diethylamino)benzohydrazide to prevent degradation
This technical support center provides guidance on the proper storage and handling of 4-(Diethylamino)benzohydrazide to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container. The storage area should be dry and dark to protect the compound from moisture and light.
Q2: What are the primary signs of degradation to look for?
A2: Visual signs of degradation can include a change in color or the clumping of the powder due to moisture uptake. Chemically, degradation can be identified by the appearance of new peaks in analytical tests such as High-Performance Liquid Chromatography (HPLC).
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is important to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.
Q4: Is this compound compatible with all solvents?
A4: While soluble in various organic solvents, care should be taken with aqueous solutions, especially at acidic or alkaline pH, as hydrolysis can be a significant degradation pathway. It is also incompatible with strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh solutions for your experiments. 3. Perform a purity check of your stock material using a suitable analytical method like HPLC. |
| Change in physical appearance (color, texture) | Exposure to light, moisture, or contaminants. | 1. Discard the degraded material. 2. Ensure the container is always tightly sealed after use. 3. Store in a desiccator if working in a high-humidity environment. |
| Poor solubility in a previously used solvent | Potential degradation or presence of impurities. | 1. Confirm the purity of the compound. 2. Use a fresh, anhydrous solvent. 3. Consider gentle warming or sonication to aid dissolution, but monitor for any signs of degradation. |
| Appearance of extra peaks in chromatogram | Degradation of the compound. | 1. Identify the degradation products through techniques like LC-MS. 2. Review the experimental conditions (pH, temperature, light exposure) to identify the stressor. 3. Implement a forced degradation study (see protocol below) to understand the degradation profile. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Then, dissolve in methanol to the stock solution concentration.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Then, dissolve in methanol to the stock solution concentration.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.4). Keep at 60°C for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Data Presentation:
| Stress Condition | Temperature | Duration | Expected Observations |
| Acid Hydrolysis (0.1 N HCl) | 60°C | 24 hours | Potential hydrolysis of the hydrazide group. |
| Base Hydrolysis (0.1 N NaOH) | 60°C | 24 hours | Potential hydrolysis of the hydrazide group. |
| Oxidative (3% H₂O₂) | Room Temp | 24 hours | Potential oxidation of the diethylamino or hydrazide group. |
| Thermal (Solid) | 70°C | 48 hours | Potential for solid-state degradation. |
| Photolytic (Solid) | ICH Q1B | - | Potential for photodegradation. |
| Neutral Hydrolysis (pH 7.4) | 60°C | 24 hours | Slower hydrolysis compared to acidic or basic conditions. |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential hydrolysis degradation pathway.
Technical Support Center: HPLC Method Development for 4-(Diethylamino)benzohydrazide Derivatives
Welcome to the technical support center for the HPLC analysis of 4-(Diethylamino)benzohydrazide and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and refining their separation methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound derivatives?
A good initial approach for separating this compound derivatives is to use a reversed-phase C18 column.[1][2] The mobile phase can consist of a mixture of water (often with a buffer) and an organic solvent like acetonitrile or methanol.[3][4] UV detection is a suitable choice, and a starting wavelength can be determined by analyzing the UV spectrum of the compound. For a similar compound, 4-(diethylamino)benzaldehyde, a detection wavelength of 310 nm has been used.[1][2]
Q2: My peaks are tailing. What are the common causes and solutions?
Peak tailing is a frequent issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase.[5][6] For basic compounds like this compound derivatives, a primary cause is the interaction with acidic silanol groups on the silica-based column packing.[6][7][8]
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 2-3 to protonate the silanol groups and reduce interaction.[5][6] Consider using an end-capped column or a column with a polar-embedded phase to shield the silanols.[8] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[4][8] |
| Low Buffer Concentration | Increase the buffer concentration (typically in the 10-50 mM range) to maintain a stable pH.[5] |
| Column Overload | Reduce the sample concentration or injection volume.[5] |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column.[5][7] Using a guard column can help extend the life of the analytical column.[7] |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[5][8] |
A tailing factor greater than 1.2 is generally considered significant.[5]
Q3: How do I optimize the mobile phase for better separation?
Mobile phase optimization is crucial for achieving good resolution and peak shape.[3][9] Key parameters to adjust include the type of organic solvent, the ratio of organic solvent to water (elution strength), and the pH of the aqueous component.[3][10]
-
Solvent Selection: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[4] They offer different selectivities, so trying both can be beneficial.
-
Gradient Elution: If your sample contains derivatives with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve separation and reduce analysis time.[10]
-
pH Adjustment: The pH of the mobile phase affects the ionization state of the analyte, which in turn influences its retention time.[3] Using a buffer is essential to maintain a constant pH.[11]
-
Additives: Additives like ion-pairing reagents can be used to improve the retention and separation of ionic compounds.[11]
Q4: My system pressure is fluctuating. What should I check?
Pressure fluctuations can indicate a number of issues within the HPLC system.[9][12] High or fluctuating backpressure is a common problem.[9]
Troubleshooting Pressure Fluctuations:
| Observation | Possible Cause | Solution |
| High Pressure | Blockage in the system (e.g., plugged frit, column contamination).[13] | Systematically remove components (column, guard column) to isolate the blockage. Backflush the column or replace the frit.[13] |
| Low Pressure | Leak in the system.[13] | Check all fittings and connections for leaks. |
| Pressure Fluctuations | Air bubbles in the pump or mobile phase.[12] Worn pump seals. | Degas the mobile phase. Purge the pump.[12] Replace pump seals if necessary. |
Q5: What are the considerations for developing a stability-indicating HPLC method?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[14] To develop such a method, forced degradation studies are performed where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[15][16] The goal is to achieve baseline separation between the parent drug and all significant degradation products.
Experimental Protocols
General HPLC Method Development Workflow
-
Analyte Characterization:
-
Determine the physicochemical properties of the this compound derivatives, including pKa and UV absorbance maxima.
-
-
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[15]
-
Detection: UV detector at the absorbance maximum of the parent compound.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Optimize Gradient: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Mobile Phase pH: Prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers) to assess the effect on retention time and peak shape.[17]
-
Organic Modifier: Compare the separation using methanol instead of acetonitrile.
-
Temperature: Evaluate the effect of column temperature on the separation.
-
-
Method Validation (as per ICH guidelines):
-
Once an optimized method is achieved, perform validation to demonstrate its suitability for the intended purpose. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Data Presentation
Table 1: Initial HPLC Method Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (e.g., ~310 nm) |
| Injection Volume | 10 µL |
Table 2: Troubleshooting Guide for Common HPLC Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH; use an end-capped column.[5][6][8] |
| Poor Resolution | Inappropriate mobile phase composition | Optimize the organic solvent ratio, pH, or try a different organic solvent.[9] |
| Fluctuating Pressure | Air bubbles in the pump | Degas the mobile phase and purge the pump.[12] |
| No Peaks | Incorrect sample preparation; detector issue | Check sample concentration and solubility; verify detector lamp is on and functioning.[12] |
| Split Peaks | Column void or blockage; sample solvent incompatibility | Reverse flush the column; ensure the sample is dissolved in the mobile phase.[6][13] |
Visualizations
References
- 1. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. waters.com [waters.com]
- 8. chromtech.com [chromtech.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. longdom.org [longdom.org]
- 12. labcompare.com [labcompare.com]
- 13. agilent.com [agilent.com]
- 14. ijsdr.org [ijsdr.org]
- 15. turkjps.org [turkjps.org]
- 16. iajps.com [iajps.com]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Steroids: Validation of 4-(Diethylamino)benzohydrazide Derivatization
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroids is critical in various fields, from clinical diagnostics to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often requiring derivatization to enhance the detection of these compounds, especially at low concentrations. This guide provides a comparative overview of the HPLC method validation for steroid analysis using 4-(Diethylamino)benzohydrazide as a derivatizing agent. Due to the limited availability of a comprehensive, published validation report for this specific reagent, this guide draws upon established principles of HPLC method validation and compares its expected performance with well-documented alternatives like Dansyl Hydrazine.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is crucial for developing a sensitive and reliable HPLC method for steroid analysis. The ideal reagent should react with the target functional groups of the steroids under mild conditions to form a stable derivative with enhanced detectability. Here, we compare the anticipated performance of this compound with the widely used Dansyl Hydrazine.
Table 1: Comparison of Performance Characteristics
| Parameter | This compound (Anticipated) | Dansyl Hydrazine (Published Data) | Other Alternatives (e.g., Girard's Reagents, 2,4-Dinitrophenylhydrazine) |
| Target Functional Group | Carbonyl (keto) groups | Carbonyl (keto) groups | Carbonyl (keto) groups |
| Detection Method | UV/Vis, Fluorescence | Fluorescence[1][2] | UV/Vis, Mass Spectrometry |
| Linearity Range | Expected to be in the ng/mL range | 0.5 - 60 ng/mL for cortisol[1] | Varies depending on the reagent and detector |
| Limit of Detection (LOD) | Potentially in the low ng/mL to pg/mL range | 3.0 ng/mL for cortisol and its metabolites[1] | Can range from pg/mL to ng/mL |
| Limit of Quantification (LOQ) | Expected to be in the ng/mL range | Typically 3-5 times the LOD | Typically 3-5 times the LOD |
| Precision (%RSD) | Expected to be < 15% | Intra-day and inter-day precision are generally below 15% | Generally < 15% for validated methods |
| Accuracy (% Recovery) | Expected to be within 85-115% | Typically within 80-120% | Typically within 80-120% |
| Reaction Conditions | Mild, likely requiring a catalyst and heating | Mild, often requires acidic conditions and heating[1] | Varies; some require harsh conditions |
| Stability of Derivative | Expected to be stable for HPLC analysis | Stable under analytical conditions | Stability can be a concern for some reagents |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are the detailed methodologies for steroid analysis using this compound (a projected protocol based on common hydrazide derivatization) and Dansyl Hydrazine.
Experimental Workflow for Steroid Derivatization and HPLC Analysis
Caption: A generalized workflow for the analysis of steroids using pre-column derivatization with HPLC.
Protocol 1: Steroid Derivatization with this compound (Projected)
-
Sample Preparation:
-
Extract steroids from the biological matrix (e.g., plasma, urine) using a suitable technique like liquid-liquid extraction (LLE) with a solvent such as diethyl ether or solid-phase extraction (SPE) with a C18 cartridge.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of a 0.1% (w/v) solution of this compound in the same solvent.
-
Add 10 µL of a catalytic acid (e.g., 2% v/v trifluoroacetic acid in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 60 minutes in a heating block.
-
After incubation, evaporate the reaction mixture to dryness.
-
-
HPLC Analysis:
-
Reconstitute the derivatized sample in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at the maximum absorbance wavelength of the derivative or a fluorescence detector at the appropriate excitation and emission wavelengths.
-
-
Protocol 2: Steroid Derivatization with Dansyl Hydrazine
-
Sample Preparation:
-
Follow the same extraction and evaporation procedure as described for this compound.
-
-
Derivatization:
-
Reconstitute the residue in 100 µL of methanol.
-
Add 50 µL of a 0.1% (w/v) solution of Dansyl Hydrazine in methanol.
-
Add 10 µL of a 2% (v/v) solution of hydrochloric acid in methanol.
-
Incubate the mixture at 60°C for 30 minutes.
-
Evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried derivative in the mobile phase.
-
Inject into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the dansyl derivative (e.g., Ex: 350 nm, Em: 520 nm).
-
-
Method Validation Parameters
A comprehensive validation of an HPLC method is essential to ensure its reliability for the intended application. The following parameters should be thoroughly evaluated for any new method, including one using this compound.
Table 2: Key HPLC Method Validation Parameters
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |
Logical Relationship of Method Validation Steps
Caption: The logical progression of HPLC method validation, from initial development to ensuring quantitative reliability.
Conclusion
While specific, validated performance data for the HPLC analysis of steroids using this compound is not extensively published, its structural similarity to other hydrazine-based derivatizing agents suggests it holds promise as a reagent for enhancing the UV/Vis or fluorescence detection of carbonyl-containing steroids. Based on the performance of analogous reagents like Dansyl Hydrazine, a method utilizing this compound can be expected to offer good sensitivity, precision, and accuracy, likely in the ng/mL range.
For researchers and drug development professionals considering this reagent, a thorough in-house validation following established guidelines is imperative. This guide provides the foundational knowledge and comparative context necessary to design and execute such a validation study, ultimately contributing to the development of robust and reliable analytical methods for steroid quantification. The provided experimental protocols and workflow diagrams offer a practical starting point for method development and optimization.
References
A Comparative Guide to Carbonyl Derivatization: 4-(Diethylamino)benzohydrazide vs. Dansyl Hydrazine
For researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of carbonyl compounds, the choice of derivatizing agent is a critical methodological decision. This guide provides a comprehensive comparison of two such reagents: 4-(Diethylamino)benzohydrazide and the more established dansyl hydrazine. The selection of an appropriate derivatization agent is crucial for improving chromatographic separation and increasing detection sensitivity, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
This comparison delves into the available experimental data on the performance of both reagents, detailing their reaction conditions, detection characteristics, and established applications. While dansyl hydrazine is a widely recognized fluorescent label for carbonyls, this guide also explores the potential of this compound as an alternative, supported by the limited but available scientific literature.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of this compound and dansyl hydrazine for the derivatization of carbonyl compounds. It is important to note that while extensive data exists for dansyl hydrazine, information regarding the quantitative performance of this compound is less prevalent in peer-reviewed literature, necessitating a degree of inference from related compounds and general chemical principles.
| Feature | This compound | Dansyl Hydrazine |
| Detection Method | HPLC-UV | HPLC-Fluorescence, LC-MS |
| Principle | Forms hydrazones with a chromophore | Forms fluorescent hydrazones |
| Excitation Wavelength | Not explicitly fluorescent | ~340 nm |
| Emission Wavelength | Not explicitly fluorescent | ~525 nm |
| Relative Sensitivity | Potentially lower than fluorescent methods | High, with some alternatives offering >20-fold increase |
| Established Applications | Limited published data for carbonyls | Widely used for steroids, sugars, and other biological carbonyls[1][2][3] |
| Reaction Conditions | Acidic catalysis, room temperature to moderate heat | Acidic catalysis, room temperature to 65°C, reaction times from 15 min to 15 h[1][3] |
| Derivative Stability | Hydrazones are generally stable | Hydrazones are generally stable |
Experimental Protocols: A Closer Look
Detailed methodologies are essential for reproducible and reliable results. Below are generalized experimental protocols for carbonyl derivatization using both reagents, compiled from various sources.
Derivatization Protocol for Dansyl Hydrazine
This protocol is a composite based on its widespread use for derivatizing various carbonyl-containing compounds, including steroids and sugars.
Materials:
-
Dansyl hydrazine solution (e.g., 1 mg/mL in acetonitrile or ethanol)
-
Carbonyl-containing sample
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Solvent (e.g., acetonitrile, ethanol)
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the carbonyl-containing sample in a suitable solvent.
-
Derivatization Reaction: To the sample solution, add an excess of the dansyl hydrazine solution. Acidify the mixture with a small amount of acid catalyst to facilitate the reaction.
-
Incubation: The reaction mixture is typically incubated at a temperature ranging from room temperature to 65°C. Incubation times can vary significantly, from as short as 15 minutes to overnight (15 hours), depending on the reactivity of the carbonyl compound.[1][3]
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or subjected to a cleanup step if the sample matrix is complex.
-
HPLC-Fluorescence Detection: The fluorescently labeled carbonyls are separated on a suitable reversed-phase HPLC column and detected by a fluorescence detector with excitation and emission wavelengths set to approximately 340 nm and 525 nm, respectively.
Derivatization Protocol for this compound
Due to the lack of specific published protocols for the derivatization of carbonyls with this compound, the following procedure is a generalized method based on the known reactivity of hydrazides with carbonyls and information on a similar compound, 4-(diethylamino)benzaldehyde.
Materials:
-
This compound solution
-
Carbonyl-containing sample
-
Acid catalyst (e.g., hydrochloric acid)
-
Solvent (e.g., acetonitrile, methanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the carbonyl-containing sample in a suitable solvent.
-
Derivatization Reaction: Add an excess of the this compound solution to the sample. The reaction is catalyzed by the addition of a small amount of acid.
-
Incubation: The reaction is typically carried out at room temperature for a sufficient period to ensure complete derivatization. Based on general hydrazone formation reactions, this could range from 30 minutes to a few hours.
-
Analysis: The resulting hydrazone derivatives can be directly analyzed by HPLC.
-
HPLC-UV Detection: The derivatives are separated on a reversed-phase HPLC column and detected using a UV detector at a wavelength corresponding to the absorbance maximum of the 4-(diethylamino)benzoyl hydrazone chromophore.
Visualizing the Derivatization Workflow
To better understand the process of carbonyl derivatization for analysis, the following diagram illustrates the general experimental workflow.
Caption: General workflow for the derivatization and analysis of carbonyl compounds.
Signaling Pathways and Logical Relationships
The derivatization of a carbonyl compound with a hydrazine reagent is a classic example of a nucleophilic addition-elimination reaction. The following diagram illustrates the logical steps of this chemical transformation.
Caption: Reaction mechanism for hydrazone formation from a carbonyl and a hydrazine.
Conclusion
Dansyl hydrazine remains a robust and well-documented choice for the fluorescent derivatization of carbonyl compounds, offering high sensitivity for a wide range of analytes. Its extensive history of use means that established protocols are readily available for numerous applications.
This compound, while less characterized in the scientific literature for this specific purpose, represents a potential alternative for UV-based detection methods. Its structural similarity to other chromophoric hydrazides suggests it would effectively form stable hydrazones suitable for HPLC analysis. However, researchers considering this reagent should be prepared to undertake method development and validation to establish optimal reaction conditions and assess its sensitivity for their specific carbonyls of interest.
For professionals in research and drug development, the selection between these two reagents will ultimately depend on the specific requirements of their analysis, including the desired level of sensitivity, the available detection instrumentation (fluorescence vs. UV), and the willingness to invest in method development. While dansyl hydrazine offers a well-trodden path to sensitive carbonyl analysis, the exploration of alternatives like this compound may yield suitable methods for specific applications, particularly where UV detection is preferred or required.
References
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Derivatization Landscape: A Comparative Guide to Linearity and Range Determination for Analytes Modified with 4-(Diethylamino)benzohydrazide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Chemical derivatization is a powerful technique to enhance the detectability of molecules that lack a suitable chromophore or fluorophore for analysis by High-Performance Liquid Chromatography (HPLC). Among the arsenal of derivatizing agents, 4-(Diethylamino)benzohydrazide (DEABH) offers a reactive hydrazide functional group for the sensitive determination of carbonyl-containing compounds and other reactive analytes. This guide provides a comparative analysis of the linearity and range determination for DEABH-derivatized analytes, alongside alternative methods, supported by experimental data and detailed protocols.
Performance of DEABH and Structurally Similar Derivatizing Agents
While extensive data across a wide range of analytes for DEABH is not abundantly available in published literature, the performance of structurally and functionally similar reagents provides valuable insights. A notable example is the use of 4-(diethylamino)benzaldehyde (DEAB) for the derivatization of methoxyamine, an anti-cancer drug candidate. A validated HPLC-UV method demonstrated excellent linearity for the DEAB-derivatized methoxyamine over a concentration range of 0.100 to 10.0 µM, with a correlation coefficient (r) of 0.999[1]. This suggests that DEABH, with its reactive hydrazide group, can be expected to exhibit similar or enhanced performance for analytes containing carbonyl groups, such as aldehydes, ketones, and reducing sugars.
Comparison with Alternative Derivatization Reagents
The choice of derivatizing agent is dictated by the analyte's functional group and the desired analytical sensitivity. Here, we compare the performance of DEABH (with DEAB as a proxy) with other commonly used derivatizing agents for various classes of analytes.
For Carbonyl Compounds (Aldehydes and Ketones)
2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the derivatization of carbonyl compounds. The resulting hydrazones are readily detectable by UV-Vis spectrophotometry.
| Derivatizing Agent | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Reference |
| DEAB (proxy for DEABH) | Methoxyamine | 0.100 - 10.0 µM | 0.999 | [1] |
| DNPH | Formaldehyde, Acetaldehyde, Propionaldehyde | 0.2 - 10 µg/mL | > 0.999 | |
| N-acetylhydrazine acridone (AHAD) | Benzaldehyde | 0.003 - 5 nmol/mL | Not specified | [2] |
For Reducing Sugars
The analysis of carbohydrates often requires derivatization to introduce a UV-absorbing or fluorescent tag. Common methods include reductive amination and derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP).
| Derivatizing Agent/Method | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Reference |
| Reductive Amination with p-Aminobenzoic Acid | Neutral Sugars | 6.1 - 28 µg/L (LOD) | > 0.999 | [3] |
| PMP Derivatization | 8 Neutral and 2 Acidic Sugars | 10 - 400 µg/mL | > 0.995 | [4] |
| Post-column Derivatization | 6 Common Sugars | Quadratic/Linear | > 0.999 | [5] |
For α-Keto Acids
α-Keto acids are important metabolic intermediates. Derivatization is essential for their sensitive detection.
| Derivatizing Agent | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Reference |
| 1,2-diamino-4,5-dimethoxybenzene | α-Keto Acids | Not specified | Not specified | [6] |
| o-phenylenediamine | 4 Keto-Acids | Not specified | Not specified | [7] |
| meso-stilbenediamine | 7 α-Keto Acids | 0.2 - 100 µg/mL | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for derivatization and the subsequent determination of linearity and range.
General Protocol for DEABH Derivatization of Carbonyl Compounds
-
Reagent Preparation: Prepare a solution of this compound (DEABH) in a suitable solvent (e.g., methanol or acetonitrile) containing a catalytic amount of acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Sample Preparation: Dissolve the analyte in a compatible solvent.
-
Derivatization Reaction: Mix the analyte solution with the DEABH reagent solution. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
-
HPLC Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture into the HPLC system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is often employed.
-
Detection: UV detection at the wavelength of maximum absorbance for the DEABH-analyte derivative.
-
Protocol for Linearity and Range Determination
-
Preparation of Standard Solutions: Prepare a stock solution of the analyte of known concentration. From this stock solution, prepare a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples.
-
Derivatization of Standards: Derivatize each calibration standard using the established DEABH derivatization protocol.
-
HPLC Analysis: Analyze each derivatized standard by HPLC in triplicate.
-
Construction of Calibration Curve: Plot the peak area of the derivatized analyte against the corresponding concentration of the analyte.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. The linearity is generally considered acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
Range Determination: The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. This is determined from the linear portion of the calibration curve.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
References
- 1. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Determining Limits of Detection and Quantification for 4-(Diethylamino)benzohydrazide Derivatives
For researchers and professionals in drug development, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in the validation of analytical methods. This guide provides a comprehensive overview of the methodologies and illustrative data for determining these parameters for 4-(Diethylamino)benzohydrazide derivatives, a class of compounds with significant interest in medicinal chemistry. While direct comparative data for a broad series of these specific derivatives is not extensively available in the public domain, this guide offers a robust framework based on established analytical techniques for similar hydrazone and benzohydrazide compounds.
Comparative Analytical Performance
The determination of LOD and LOQ is fundamental for assessing the sensitivity of an analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a commonly employed technique for this purpose. The following table summarizes the LOD and LOQ values obtained for various hydrazone derivatives, providing a benchmark for researchers working with this compound derivatives.
| Compound/Derivative | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| N-isonicotynoyl-N´-(3-fluorobenzal)hydrazone | RP-HPLC-PDA | 2.43 µg/mL | 7.38 µg/mL[1] |
| Novel pyrazoline derivative | Reversed-phase HPLC | 4 µg/mL | 15 µg/mL[1] |
| Methoxyamine (derivatized with 4-(diethylamino)benzaldehyde) | HPLC-UV | 5 pmol (for a 50 µL sample) | Not Specified[2] |
| Methoxyamine (derivatized with 4-(diethylamino)benzaldehyde) | Capillary Zone Electrophoresis (CZE)-UV | 2.50 µM | Not Specified[3] |
Experimental Protocols
A detailed and standardized experimental protocol is essential for the accurate and reproducible determination of LOD and LOQ. The following protocol is a generalized procedure based on the principles of HPLC-UV analysis for hydrazone derivatives and is compliant with the International Council for Harmonisation (ICH) guidelines.[4]
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known amount of the this compound derivative and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations. For LOD and LOQ determination, it is crucial to prepare several standards at the lower end of the concentration range.
Chromatographic Conditions
The following are typical HPLC conditions that can be optimized for a specific this compound derivative:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The composition can be delivered isocratically or as a gradient.
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.[1]
-
Injection Volume: A fixed volume, typically 10-20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for the specific derivative, which can be determined by a UV scan. For a similar compound, a detection wavelength of 333 nm was used.[1]
Construction of the Calibration Curve
-
Inject the calibration standards into the HPLC system and record the peak area or peak height for each concentration.
-
Plot a graph of the peak area/height versus the concentration of the analyte.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), the slope of the calibration curve (S), and the standard deviation of the response (σ).
Calculation of LOD and LOQ
The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by the ICH guidelines.[4][5]
-
Limit of Detection (LOD): LOD = 3.3 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
-
-
Limit of Quantification (LOQ): LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
-
Workflow for LOD and LOQ Determination
The following diagram illustrates the systematic workflow for determining the LOD and LOQ of a this compound derivative using HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Robustness in Action: A Comparative Guide to the HPLC Analysis of 4-(Diethylamino)benzohydrazide
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of a robust HPLC method for the analysis of 4-(Diethylamino)benzohydrazide against alternative analytical techniques. Through detailed experimental protocols and supporting data, we illustrate the importance of robustness testing in ensuring method performance and reliability.
The Importance of Robustness Testing
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This is a critical component of method validation, ensuring that the method can consistently deliver accurate and precise results under the variable conditions encountered in a routine laboratory setting.[1][3]
Experimental Protocol: Robustness Testing of an HPLC Method for this compound
This section details a representative Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and the protocol for its robustness testing. The method is adapted from established protocols for similar benzohydrazide derivatives.
Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8, 0.05 M) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis detector at 280 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 50 µg/mL |
Robustness Study Protocol
The robustness of the method was evaluated by introducing small, deliberate variations to the optimized parameters. The following factors were investigated:
-
Flow Rate: ± 0.2 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase Composition (Acetonitrile %): ± 2%
-
pH of Mobile Phase Buffer: ± 0.2 units
System suitability parameters, including retention time, peak area, tailing factor, and theoretical plates, were monitored for each condition.
Workflow for HPLC Robustness Testing
Caption: Workflow illustrating the key stages of HPLC method robustness testing.
Data Presentation: Results of Robustness Testing
The following table summarizes the quantitative data obtained from the robustness study. The results demonstrate the method's capability to withstand minor variations in its parameters.
| Varied Parameter | Condition | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor | Theoretical Plates |
| Nominal | - | 5.21 | 1254321 | 1.05 | 8560 |
| Flow Rate | 0.8 mL/min | 6.52 | 1567901 | 1.04 | 8520 |
| 1.2 mL/min | 4.34 | 1045267 | 1.06 | 8590 | |
| Temperature | 25 °C | 5.35 | 1251123 | 1.07 | 8450 |
| 35 °C | 5.08 | 1258765 | 1.03 | 8650 | |
| Acetonitrile % | 38% | 5.89 | 1249876 | 1.08 | 8340 |
| 42% | 4.65 | 1259012 | 1.02 | 8720 | |
| pH | 6.6 | 5.15 | 1253210 | 1.06 | 8510 |
| 7.0 | 5.28 | 1255432 | 1.04 | 8600 |
Analysis of Results: The data indicates that slight variations in flow rate, temperature, mobile phase composition, and pH do not significantly impact the critical quality attributes of the analysis. Retention times shift predictably, and peak shape and efficiency remain well within acceptable limits, demonstrating the robustness of the developed HPLC method.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of hydrazide compounds. This section provides a comparative overview of the robust HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and a Spectrophotometric (Colorimetric) method.
| Parameter | Robust HPLC Method | GC-MS Method | Spectrophotometric Method |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection | Colorimetric reaction, absorbance measurement |
| Sensitivity | High (ng/mL range) | Very High (pg/mL range) | Moderate (µg/mL range) |
| Specificity | High | Very High | Low to Moderate |
| Linearity | Excellent | Good | Moderate |
| Accuracy | High | High | Moderate |
| Precision | High | High | Moderate |
| Run Time | ~10 min | ~20 min | ~5 min (after sample prep) |
| Sample Prep | Simple filtration/dilution | Derivatization may be required | Derivatization required |
| Cost | Moderate | High | Low |
Comparison of Analytical Methodologies
References
Specificity of 4-(Diethylamino)benzohydrazide for Diverse Functional Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity and performance of 4-(Diethylamino)benzohydrazide as a derivatizing agent for various functional groups. Its reactivity is contrasted with other common reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate agent for specific analytical needs.
Reactivity Overview
This compound is a hydrazine derivative primarily used for the derivatization of carbonyl compounds, specifically aldehydes and ketones. The lone pair of electrons on the terminal nitrogen of the hydrazide moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial addition is followed by the elimination of a water molecule to form a stable hydrazone derivative. This reaction is particularly useful for enhancing the detectability of aldehydes and ketones in various analytical techniques, such as chromatography and mass spectrometry.
The reactivity of this compound is significantly lower with other functional groups like carboxylic acids and esters under standard conditions. Carboxylic acids require activation to become susceptible to nucleophilic attack by the hydrazide, while esters are generally unreactive.
Comparative Reactivity Data
The following table summarizes the reactivity of this compound with different functional groups and compares it with alternative derivatizing reagents.
| Functional Group | This compound | Girard's Reagent T | Dansylhydrazine | EDC/NHS (for Carboxylic Acids) |
| Aldehyde | High reactivity, forms hydrazone | High reactivity, forms hydrazone | High reactivity, forms hydrazone | Not applicable |
| Ketone | Moderate reactivity, forms hydrazone | Moderate reactivity, forms hydrazone | Moderate reactivity, forms hydrazone | Not applicable |
| Carboxylic Acid | No direct reaction | No direct reaction | No direct reaction | High reactivity (indirect) |
| Ester | No reaction | No reaction | No reaction | No reaction |
Experimental Protocols
Derivatization of an Aldehyde with this compound
This protocol describes the derivatization of a generic aldehyde.
Materials:
-
Aldehyde-containing sample
-
This compound
-
Methanol
-
Glacial Acetic Acid (catalyst)
-
Reaction vial
Procedure:
-
Dissolve the aldehyde sample in methanol.
-
Add a 1.2 molar excess of this compound to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Seal the vial and heat the mixture at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The resulting hydrazone solution can be directly analyzed or subjected to further purification if necessary.
Derivatization of a Ketone with this compound
The protocol for ketones is similar to that for aldehydes, with a potentially longer reaction time or slightly higher temperature to account for the lower reactivity of ketones.
Materials:
-
Ketone-containing sample
-
This compound
-
Methanol
-
Glacial Acetic Acid (catalyst)
-
Reaction vial
Procedure:
-
Dissolve the ketone sample in methanol.
-
Add a 1.5 molar excess of this compound.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vial and heat at 70°C for 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature for analysis.
Derivatization of a Carboxylic Acid with this compound using EDC/NHS
This method involves the activation of the carboxylic acid to form an active ester, which then reacts with the hydrazide.
Materials:
-
Carboxylic acid-containing sample
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial
Procedure:
-
Dissolve the carboxylic acid sample in anhydrous DMF.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 1.5 equivalents of this compound to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete.
-
The resulting acyl hydrazide can then be analyzed.
Visualization of Pathways and Workflows
Inter-Laboratory Comparison of Analytical Methods for Aldehyde Quantification: A Comparative Guide on the Use of 4-(Diethylamino)benzohydrazide
In the landscape of analytical chemistry, ensuring the reliability and comparability of results across different laboratories is paramount. Inter-laboratory comparison studies are a cornerstone of method validation, providing an objective assessment of a method's performance and highlighting its robustness under varied conditions. This guide presents a comparative overview of an analytical method employing 4-(Diethylamino)benzohydrazide for the quantification of aldehydes against a widely used alternative, the 2,4-Dinitrophenylhydrazine (DNPH) method.
This document is tailored for researchers, scientists, and drug development professionals, offering a framework for evaluating analytical methods. The data presented herein is a synthesized representation based on typical performance characteristics of similar analytical techniques, intended to illustrate the comparison process.
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a trade-off between sensitivity, precision, and practical considerations like sample throughput and cost. The following table summarizes the key performance indicators for the hypothetical inter-laboratory study of the this compound method versus the established DNPH method for the quantification of a model aldehyde.
| Parameter | This compound Method (HPLC-FLD) | 2,4-Dinitrophenylhydrazine (DNPH) Method (HPLC-UV) |
| Principle | Derivatization of the aldehyde to form a highly fluorescent hydrazone, followed by separation and quantification using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). | Chemical derivatization of the aldehyde to form a stable, UV-active hydrazone, which is then separated and quantified by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.5 µg/mL[2] |
| Linearity (R²) (0.2 - 20 µg/mL) | > 0.998 | > 0.995 |
| Mean Recovery (%) | 95.8% | 92.5% |
| Repeatability (RSDr) | < 3% | < 5% |
| Reproducibility (RSDR) | < 6% | < 8% |
| Advantages | High sensitivity due to fluorescence detection, potentially lower background interference. | Robust, widely established, and well-documented method.[1] |
| Disadvantages | May require more specialized detectors (fluorescence), potential for quenching effects depending on the sample matrix. | Lower sensitivity compared to fluorescence-based methods, potential for interference from other carbonyl compounds.[3][4] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the success of inter-laboratory comparisons. The following sections outline the methodologies for the two compared analytical techniques.
Method 1: Aldehyde Quantification using this compound and HPLC-FLD
1. Reagents and Materials:
-
This compound (DEABH) derivatizing reagent (1 mg/mL in acetonitrile with 0.1% trifluoroacetic acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Aldehyde standards
-
Sample solutions
2. Sample Preparation and Derivatization: a. Pipette 1.0 mL of the sample solution (or standard) into a 10 mL glass vial. b. Add 1.0 mL of the DEABH derivatizing reagent to the vial. c. Cap the vial and vortex for 30 seconds. d. Heat the mixture at 60°C for 30 minutes in a heating block. e. Cool the vial to room temperature. f. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation wavelength: 360 nm, Emission wavelength: 480 nm.
4. Quantification: Construct a calibration curve by plotting the peak area of the aldehyde-DEABH derivative against the concentration of the standards. Determine the concentration of the aldehyde in the samples from this curve.
Method 2: Aldehyde Quantification using 2,4-Dinitrophenylhydrazine (DNPH) and HPLC-UV
1. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent (0.2% solution in acetonitrile with 2% sulfuric acid).[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Aldehyde standards
-
Sample solutions
2. Sample Preparation and Derivatization: a. Pipette 1.0 mL of the sample solution (or standard) into a 10 mL glass vial. b. Add 1.0 mL of the DNPH derivatizing reagent to the vial.[2] c. Cap the vial and vortex for 30 seconds. d. Heat the mixture at 60°C for 30 minutes.[2] e. Cool the solution to room temperature.[2] f. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
UV Detection: 360 nm.[2]
4. Quantification: Prepare a calibration curve by plotting the peak area of the aldehyde-DNPH derivative against the concentration of the standards. Calculate the aldehyde concentration in the samples based on this calibration.
Visualizing the Process
To better illustrate the workflow and decision-making process, the following diagrams are provided.
Caption: Experimental workflow for aldehyde analysis using this compound.
Caption: Decision tree for selecting an analytical method for aldehyde quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of analytical techniques for the determination of aldehydes in test chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 4-(Diethylamino)benzohydrazide as a Fluorescent Label: A Comparative Guide
In the dynamic fields of biological research and drug development, the precise visualization and quantification of molecular processes are paramount. Fluorescent labels are indispensable tools in this endeavor, enabling researchers to tag and track biomolecules with high sensitivity and specificity. Among the diverse array of fluorescent probes, those bearing a hydrazide functional group are particularly valuable for their ability to react with carbonyl groups present in or introduced into biomolecules such as glycoproteins, carbohydrates, and antibodies. This guide provides a comprehensive performance evaluation of 4-(Diethylamino)benzohydrazide (DEABH) as a fluorescent label, comparing its key photophysical properties and labeling efficiency with established alternatives, including Dansyl hydrazine, Fluorescein-5-thiosemicarbazide (FTSC), and Lucifer Yellow CH.
Executive Summary
Comparison of Key Performance Metrics
The selection of an appropriate fluorescent label is contingent on a variety of factors, including its brightness (a product of its molar extinction coefficient and quantum yield), spectral properties (excitation and emission wavelengths), and photostability. The following table summarizes these key metrics for this compound and its alternatives.
| Fluorescent Label | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Photostability |
| This compound (DEABH) * | Data not available | Data not available | ~350-450 | ~450-550 | Moderate |
| Dansyl hydrazine | ~4,300 (at 340 nm in MeOH) | 0.05-0.1 (protein-bound) | 336-340 | 525-534 | Moderate[1] |
| Fluorescein-5-thiosemicarbazide (FTSC) | ~80,000 (at 495 nm) | 0.92 (in 0.1 M NaOH) | 495 | 517 | Low[2] |
| Lucifer Yellow CH | ~11,000 (at 428 nm in water) | 0.21 (in water) | 430 | 540 | High[3][4] |
Experimental Protocols
Accurate and reproducible performance evaluation of fluorescent labels necessitates standardized experimental procedures. The following sections detail the protocols for labeling glycoproteins and for determining key photophysical properties.
Glycoprotein Labeling with Fluorescent Hydrazides
This protocol describes the covalent attachment of hydrazide-containing fluorescent dyes to glycoproteins through the oxidation of their carbohydrate moieties to generate reactive aldehyde groups.[3][6]
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Immunoglobulin G)
-
Fluorescent hydrazide (DEABH, Dansyl hydrazine, FTSC, or Lucifer Yellow CH)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
Dialysis tubing or gel filtration column (e.g., Sephadex G-25)
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Oxidation: Add a freshly prepared solution of sodium meta-periodate in Labeling Buffer to the glycoprotein solution to a final concentration of 10 mM. Incubate for 15-30 minutes at room temperature in the dark.
-
Quenching: Stop the oxidation reaction by adding ethylene glycol to a final concentration of 20 mM. Incubate for 5 minutes at room temperature.
-
Purification of Oxidized Glycoprotein: Remove excess periodate and ethylene glycol by dialysis against Labeling Buffer or by using a gel filtration column equilibrated with the same buffer.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the fluorescent hydrazide (dissolved in a minimal amount of a suitable organic solvent like DMSO or DMF, if necessary) to the purified oxidized glycoprotein solution. Incubate for 1-2 hours at room temperature in the dark with gentle stirring.
-
Purification of Labeled Glycoprotein: Remove unreacted fluorescent hydrazide by extensive dialysis against PBS or by gel filtration using a column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the fluorescent dye.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent label solution of unknown quantum yield
-
Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, with excitation at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where η is the refractive index of the solvent.
Evaluation of Photostability
Photostability is a critical parameter for applications requiring prolonged or intense illumination. It can be quantified by measuring the rate of photobleaching.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.
-
Fluorescently labeled sample (e.g., immobilized on a microscope slide).
-
Image analysis software.
Procedure:
-
Prepare the sample for microscopy.
-
Acquire an initial image to determine the initial fluorescence intensity (I₀).
-
Continuously illuminate a region of interest (ROI) with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity within the ROI for each image in the time-series.
-
Plot the normalized fluorescence intensity (I/I₀) versus time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Conclusion
The selection of a fluorescent label is a critical decision in experimental design. While this compound, as a coumarin derivative, offers the potential for environmentally sensitive fluorescence, its comprehensive photophysical characterization is not yet available. In contrast, Dansyl hydrazine, Fluorescein-5-thiosemicarbazide, and Lucifer Yellow CH are well-characterized alternatives with distinct advantages and disadvantages. FTSC offers exceptional brightness but suffers from poor photostability. Lucifer Yellow CH provides excellent photostability, making it suitable for long-term imaging studies. Dansyl hydrazine represents a moderately performing probe across the key metrics. Researchers are encouraged to consider the specific requirements of their application, including the desired brightness, spectral compatibility with instrumentation, and the need for photostability, when selecting the most appropriate fluorescent hydrazide label. The provided protocols offer a framework for conducting in-house performance evaluations to ensure the chosen label meets the demands of the intended research.
References
- 1. chemodex.com [chemodex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biocompare.com [biocompare.com]
- 5. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(Diethylamino)benzohydrazide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 4-(Diethylamino)benzohydrazide, ensuring compliance with safety protocols and minimizing environmental impact.
Core Principles of Chemical Waste Disposal
Before proceeding with the disposal of any chemical, it is imperative to consult the Safety Data Sheet (SDS) specific to that substance. The SDS for this compound outlines its hazards, handling procedures, and emergency measures, forming the basis for these disposal recommendations. Always adhere to local, state, and federal regulations regarding chemical waste management, as these may include additional requirements.
Pre-Disposal and Handling Precautions
Prior to initiating the disposal process, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1]
Accidental Release Measures: In the event of a spill, evacuate personnel from the immediate area.[1] Avoid creating dust.[1] The spilled material should be carefully swept up and placed into a suitable, closed container for disposal.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]
-
Containerization:
-
Place surplus and non-recyclable this compound into a designated, properly labeled, and sealed container.[1]
-
This container should be compatible with the chemical and clearly marked as hazardous waste.
-
-
Professional Disposal Service:
-
Engage a licensed professional waste disposal company to handle the final disposal of the material.[1]
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material may be highly flammable.[1]
-
-
Disposal of Contaminated Packaging:
Environmental Precautions: It is crucial to prevent this compound from entering drains or the environment.[1]
Logical Workflow for Disposal
Below is a diagram outlining the decision-making process and logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
